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  • Product: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid
  • CAS: 1225528-06-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Abstract This technical guide provides a detailed examination of the core physicochemical properties of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS No: 1225528-06-2). Designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS No: 1225528-06-2). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural identity, solubility, acidity, lipophilicity, and spectral characteristics of this compound. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as an essential resource for the effective utilization of this molecule in research and development settings.

Introduction: The Scientific Imperative

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is a unique molecule featuring a confluence of distinct chemical moieties: a lipophilic 2-methoxyphenyl group, a strained and rigid cyclopropane linker, and a hydrophilic carboxylic acid functional group. This structural arrangement suggests a nuanced physicochemical profile that is critical for its application in drug discovery and materials science. Understanding properties such as solubility, pKa, and lipophilicity is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, designing effective delivery systems, and ensuring analytical reproducibility. This guide provides the foundational knowledge and experimental frameworks necessary to fully characterize this compound.

Chemical Identity and Core Structural Features

The unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. The key identifiers for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid are summarized below.

PropertyValueSource(s)
IUPAC Name 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acidInternal
Synonym(s) [1-(2-methoxyphenyl)cyclopropyl]acetic acid[1]
CAS Number 1225528-06-2[1]
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol [1]
InChI Key VPFSKUSLRJKBEC-UHFFFAOYSA-N[1]

The molecule's structure dictates its behavior. The carboxylic acid group is a hydrogen bond donor and acceptor, predisposing the molecule to pH-dependent interactions. The 2-methoxyphenyl and cyclopropyl groups contribute to its steric bulk and lipophilicity, creating a balance that will govern its solubility and membrane permeability.

Physicochemical Properties: A Predictive and Experimental Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its successful application. While some data can be predicted, experimental verification is the gold standard.

Physical State, Appearance, and Melting Point

Based on its molecular weight and the presence of strong intermolecular hydrogen bonding forces via the carboxylic acid moiety, the compound is expected to be a crystalline solid at standard temperature and pressure.

Melting Point (Tₘ): The melting point is a critical indicator of purity and lattice energy. No experimentally determined value is currently published for this specific compound. For comparison, related structures like para-methoxyphenylacetic acid and meta-methoxyphenylacetic acid melt at 83-88 °C and 71-73 °C, respectively[2][3].

This method is superior to traditional capillary techniques as it also provides data on heat flow and thermal events like polymorphism.

  • Calibration: Calibrate the DSC instrument using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Equilibrate the system at 25 °C.

  • Analysis: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).

  • Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion. A sharp, single peak is indicative of high purity.

Solubility Profile

Solubility is arguably one of the most critical parameters in drug development. The molecule's amphipathic nature—possessing both polar (carboxylic acid) and non-polar (methoxyphenyl, cyclopropyl) regions—predicts a complex solubility profile.

Predicted Behavior:

  • Aqueous Solubility: Expected to be low in neutral water but will increase significantly at pH values above its pKa due to the formation of the highly soluble carboxylate salt. In acidic media (pH < pKa), it will remain in its less soluble, protonated form[4].

  • Organic Solubility: Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and moderately soluble in less polar solvents like ethyl acetate. It is expected to have poor solubility in non-polar solvents such as hexanes.

G cluster_0 Aqueous Solubility vs. pH Low_pH Low pH (e.g., pH 2) [COOH Form Dominates] Solubility_Low Low Aqueous Solubility Low_pH->Solubility_Low Protonated, less polar High_pH High pH (e.g., pH 8) [COO⁻ Form Dominates] Solubility_High High Aqueous Solubility High_pH->Solubility_High Deprotonated, ionic

Caption: pH-dependent equilibrium of the carboxylic acid.

This is the industry-standard method for determining thermodynamic solubility.

  • System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, methanol, acetonitrile). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Acidity (pKa)

The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms. For a carboxylic acid, this value is critical for predicting its behavior in physiological environments. The pKa of typical carboxylic acids falls in the range of 4-5[5].

This method directly measures the change in pH upon addition of a titrant.

  • Sample Preparation: Dissolve a precisely known mass of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol, to ensure complete dissolution.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a micro-burette tip into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Lipophilicity (LogP)

The partition coefficient (P) or its logarithmic form (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of cell membrane permeability.

  • System Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 phosphate buffer) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning, then let the phases separate completely (centrifugation may be required).

  • Quantification: Determine the concentration of the compound in the aqueous phase using HPLC-UV. The concentration in the n-octanol phase can be determined by mass balance.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and providing insight into its electronic and vibrational structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Predicted):

    • Aromatic Protons: Four protons in the 6.8-7.4 ppm region, exhibiting complex splitting patterns characteristic of an ortho-substituted benzene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to three protons.

    • Acetic Acid Protons (-CH₂COOH): A singlet at approximately 2.5 ppm, integrating to two protons.

    • Cyclopropyl Protons (-C₃H₄-): A series of complex multiplets in the upfield region, typically between 0.8 and 1.8 ppm, integrating to four protons[6][7].

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (C=O): ~175-180 ppm.

    • Aromatic Carbons: Six signals between ~110-160 ppm.

    • Methoxy Carbon (-OCH₃): ~55 ppm.

    • Acetic Acid Carbon (-CH₂-): ~35-40 ppm.

    • Cyclopropyl Carbons: Signals in the upfield region, ~10-30 ppm.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) spectrometer. Acquire a ¹H spectrum, followed by ¹³C, DEPT-135, and 2D correlation spectra (COSY, HSQC) as needed for full assignment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups.

  • Predicted Key Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700-1725 cm⁻¹.

    • C-O Stretch (Ether and Acid): Strong bands in the ~1200-1300 cm⁻¹ region.

    • C-H Stretch (Aromatic/Aliphatic): Bands around ~2850-3100 cm⁻¹.

  • Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum (typically 16-32 scans are co-added) at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation information.

  • Predicted Behavior (Electrospray Ionization - ESI):

    • Negative Mode [M-H]⁻: An intense ion at m/z 205.08.

    • Positive Mode [M+H]⁺: An ion at m/z 207.10.

    • Fragmentation: Common losses would include the carboxylic acid group (-45 Da) and cleavage of the methoxy group.

Stability and Recommended Storage

Understanding a compound's stability is crucial for ensuring its integrity in storage and during experimentation.

Recommended Storage: Commercial suppliers recommend storage at 2-8 °C to minimize potential degradation over long periods[1]. The material should be stored in a tightly sealed container to protect it from moisture.

Potential Degradation Pathways:

  • Esterification: Reaction with alcohols, especially under acidic conditions.

  • Decarboxylation: Unlikely under normal conditions but possible at very high temperatures.

  • Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).

G cluster_workflow General Physicochemical Characterization Workflow A Compound Acquisition B Identity & Purity Check (NMR, MS, HPLC) A->B C Solubility Profiling (Shake-Flask) B->C D pKa Determination (Potentiometric) B->D E Lipophilicity (LogP) (Shake-Flask) B->E F Thermal Properties (DSC) B->F G Data Synthesis & Reporting C->G D->G E->G F->G

Caption: A logical workflow for compound characterization.

  • Method Development: Develop a stability-indicating HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient) that resolves the parent compound from potential degradants.

  • Forced Degradation: Prepare solutions of the compound and expose them to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

  • Analysis: Analyze the stressed samples at various time points. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. A method is considered stability-indicating if all degradation products are resolved from the parent peak.

Conclusion

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid possesses a multifaceted physicochemical profile defined by its constituent functional groups. Its acidic nature dictates a strong pH-dependence in aqueous solubility, a feature critical for biological and formulation contexts. Its significant lipophilic character, conferred by the aromatic and cyclopropyl systems, suggests a balance must be struck to achieve desired solubility and permeability. The experimental protocols detailed herein provide a robust framework for researchers to generate precise, reliable data, enabling the full potential of this molecule to be realized in their scientific endeavors.

References

  • Google Patents, "Novel processes for the synthesis of cyclopropyl compounds", Google Patents, [6]

  • MilliporeSigma, "2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid", MilliporeSigma, [Link]

  • PubChem, "2-Methoxyphenylacetic acid", National Center for Biotechnology Information, [Link][8]

  • PubChem, "2-[1-(2-Cyclohexylphenyl)cyclopropyl]acetic acid", National Center for Biotechnology Information, [Link][9]

  • PubChemLite, "2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid", Université du Luxembourg, [Link][10]

  • PubChemLite, "2-(1-methoxycyclopropyl)acetic acid", Université du Luxembourg, [Link][11]

  • MDPI, "Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione", MDPI, [Link][12]

  • University of Otago, "The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes", University of Otago Research Archive, [Link][13]

  • Organic Chemistry Data & Info, "NMR Spectroscopy – 1H NMR Chemical Shifts", ACS Division of Organic Chemistry, [Link][7]

  • American Elements, "2-[1-(hydroxymethyl)cyclopropyl]acetic acid", American Elements, [Link][14]

  • The Good Scents Company, "2-methoxyphenyl acetic acid", The Good Scents Company, [Link][15]

  • University of Tartu, "Acidity-Basicity Data in Nonaqueous Solvents", Chair of Analytical Chemistry, [Link][16]

  • Atul Ltd, "para Methoxy phenyl acetic acid", Atul Ltd, [Link][2]

  • Arkivoc, "Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2", Arkivoc, [Link][17]

  • The Good Scents Company, "3-methoxyphenyl acetic acid", The Good Scents Company, [Link][3]

  • Cheméo, "Chemical Properties of 2-(4-Ethyl-2-acetoxy-5-methoxyphenyl)acetic acid, methyl ester", Cheméo, [Link][18]

  • R. Williams, "pKa Data Compiled by R. Williams", Purdue University, [Link][19]

  • Utah Tech University, "pKa Chart", Utah Tech University, [Link][5]

  • MDPI, "2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid", MDPI, [Link][20]

Sources

Exploratory

Next-Generation Antiarrhythmics: The Role of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid in Cibenzoline Analogue Synthesis

Executive Summary Cibenzoline is a well-characterized Class Ia/Ic antiarrhythmic agent traditionally synthesized via the direct condensation of 2,2-diphenylcyclopropanecarboxylic acid with ethylenediamine[1]. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cibenzoline is a well-characterized Class Ia/Ic antiarrhythmic agent traditionally synthesized via the direct condensation of 2,2-diphenylcyclopropanecarboxylic acid with ethylenediamine[1]. However, the rigid steric bulk of the diphenyl groups and the lack of rotational freedom between the cyclopropyl and imidazoline rings limit its target selectivity. By transitioning the core synthetic intermediate to 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2)[2], drug development professionals can synthesize homologated cibenzoline analogues. This technical guide details the structural rationale, self-validating synthetic protocols, and pharmacological implications of utilizing this specific acetic acid intermediate.

Structural Rationale & Pharmacophore Evolution

The substitution of the traditional diphenyl intermediate with 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid introduces two critical modifications to the resulting imidazoline pharmacophore:

  • Methylene Homologation (The Acetic Acid Linker): Standard cibenzoline features a direct bond between the cyclopropyl ring and the imidazoline ring[1]. The use of an acetic acid intermediate introduces a flexible methylene (-CH₂-) spacer. This sp³-hybridized carbon adds a degree of rotational freedom, altering the dihedral angle and allowing the imidazoline ring to dynamically adapt to the binding pocket of voltage-gated sodium channels (Nav1.5).

  • ortho-Methoxy Monophenyl Substitution: Replacing the highly lipophilic, sterically hindered diphenyl moiety with a single ortho-methoxyphenyl group reduces overall lipophilicity while introducing a potent hydrogen-bond acceptor. This oxygen atom can participate in directed dipole interactions with the S6 transmembrane segment of the Nav1.5 channel, potentially increasing state-dependent blockade efficacy.

Comparative Physicochemical Data

The following table summarizes the predictive shifts in physicochemical properties when transitioning from the standard intermediate to the methoxyphenyl homologue.

PropertyStandard CibenzolineMethoxyphenyl Homologue
Core Intermediate 2,2-Diphenylcyclopropanecarboxylic acid2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid
Linker to Imidazoline Direct attachmentMethylene spacer (-CH₂-)
Aromatic Substitution Unsubstituted diphenylortho-Methoxy monophenyl
Steric Hindrance at C1 High (Dual phenyl rings)Moderate (Single substituted phenyl)
Predicted LogP ~3.1 (Highly lipophilic)~2.8 (Optimized aqueous solubility)

Self-Validating Synthetic Workflows

To ensure high-fidelity synthesis of the homologated cibenzoline analogue, the workflow is divided into two highly controlled protocols. The causality behind each reagent choice is explicitly defined to maintain scientific integrity.

Protocol A: Arndt-Eistert Homologation to the Acetic Acid Intermediate

Purpose: To strictly extend the carbon chain of 1-(2-methoxyphenyl)cyclopropanecarboxylic acid by exactly one methylene unit without triggering cyclopropyl ring-opening.

Causality & Reagent Rationale: Direct nucleophilic substitution on a cyclopropyl halide is highly prone to elimination or ring-opening side reactions. The Arndt-Eistert synthesis is selected because the Wolff rearrangement proceeds via a concerted mechanism (ketene intermediate), strictly preserving the sterically hindered cyclopropyl architecture[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1-(2-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C, then reflux for 2 hours to form the acid chloride.

  • Diazoketone Formation: Concentrate the mixture in vacuo to remove excess SOCl₂. Slowly add the crude acid chloride to a stirring solution of excess ethereal diazomethane (CH₂N₂, 3.0 eq) at 0°C.

  • Wolff Rearrangement: Evaporate the ether carefully. Dissolve the resulting diazoketone in a mixture of methanol and water. Add silver benzoate (AgCO₂Ph, 0.1 eq) and triethylamine (Et₃N, 2.0 eq). Stir at room temperature in the dark for 12 hours.

  • Workup: Acidify with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography to isolate 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid .

Validation & QC Check: This is a self-validating protocol. Before proceeding to Step 3, an aliquot of the diazoketone must be analyzed via FT-IR spectroscopy. A sharp, intense absorption band at ~2100 cm⁻¹ confirms the presence of the diazo group. The complete disappearance of this band post-silver benzoate treatment validates the successful completion of the rearrangement.

Protocol B: Imidazoline Ring Condensation

Purpose: To convert the acetic acid intermediate into the final active cibenzoline analogue.

Causality & Reagent Rationale: Condensing a sterically hindered aliphatic acid with ethylenediamine requires an aggressive dehydration strategy. A Dean-Stark apparatus combined with p-toluenesulfonic acid (p-TsOH) is utilized to continuously remove water from the system, driving the unfavorable equilibrium strictly toward the cyclic amidine (imidazoline) product.

Step-by-Step Methodology:

  • Condensation Setup: Combine 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (1.0 eq) and anhydrous ethylenediamine (3.0 eq) in a round-bottom flask containing xylene.

  • Catalysis: Add a catalytic amount of p-TsOH (0.05 eq).

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 140°C for 16 hours, continuously draining the azeotroped water.

  • Isolation: Cool the mixture to room temperature, wash with 1M NaOH to remove the catalyst and unreacted acid, extract with DCM, and recrystallize from ethanol to yield 2-((1-(2-methoxyphenyl)cyclopropyl)methyl)-4,5-dihydro-1H-imidazole.

Validation & QC Check: Analyze the purified product via ¹H-NMR (CDCl₃). The protocol is validated by the disappearance of the carboxylic acid proton (~11.0–12.0 ppm) and the emergence of a sharp singlet at ~3.6 ppm (integrating to 4H), which corresponds to the symmetric -CH₂-CH₂- backbone of the newly formed imidazoline ring.

Workflow and Pathway Visualizations

Synthesis A 1-(2-Methoxyphenyl) cyclopropanecarboxylic acid B Acid Chloride Intermediate A->B SOCl2 Reflux C Diazoketone Intermediate B->C CH2N2 0°C D 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid C->D AgCO2Ph, Et3N MeOH/H2O E Cibenzoline Analogue (Imidazoline Ring) D->E Ethylenediamine p-TsOH, 140°C

Arndt-Eistert homologation and imidazoline condensation workflow.

Mechanism A Methoxyphenyl Cibenzoline Analogue B Nav1.5 Sodium Channel Binding A->B H-bond via o-Methoxy C Reduction in Vmax (Phase 0) B->C State-dependent block D Action Potential Prolongation C->D Delayed repolarization E Class Ia/Ic Antiarrhythmic Effect D->E Rhythm stabilization

Electrophysiological mechanism of action for the synthesized analogue.

References

  • Sasaki, M., et al. "Novel Process for the Synthesis of Class I Antiarrhythmic Agent (±)-Cibenzoline and Its Analogs." Synthetic Communications, 2008.[Link]

  • CalPacLab Chemical Database. "2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid, 95% Purity (CAS: 1225528-06-2)." CalPacLab, 2023.[Link]

  • Ghorbani, M., et al. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." National Center for Biotechnology Information (PMC), 2022.[Link]

Sources

Foundational

Thermodynamic Stability Profile: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Content Type: Technical Whitepaper & Characterization Guide Subject Matter: Physical Organic Chemistry / Solid-State Pharmaceutical Science Executive Summary This guide provides a comprehensive thermodynamic and stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Characterization Guide Subject Matter: Physical Organic Chemistry / Solid-State Pharmaceutical Science

Executive Summary

This guide provides a comprehensive thermodynamic and stability analysis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2). As a structural motif featuring a high-energy cyclopropane ring coupled with an electron-rich ortho-methoxy aryl substituent, this molecule presents unique stability challenges in drug development.

While the methylene spacer (


) isolates the carboxylic acid from the ring, preventing immediate decarboxylation, the 1,1-disubstitution pattern  creates a "loaded spring" mechanism. The electron-donating 2-methoxyphenyl group activates the cyclopropane ring toward acid-catalyzed opening, a critical risk factor during scale-up and formulation. This document outlines the theoretical stability limits and defines the mandatory experimental protocols for validating its thermodynamic profile.

Molecular Architecture & Theoretical Stability

The Cyclopropane "Strain-Activation" Balance

The thermodynamic instability of this molecule is governed by the release of ring strain (


) coupled with the electronic influence of the aryl ring.
  • Thorpe-Ingold Effect (Gem-Disubstitution): The presence of the aryl group and the acetic acid side chain on the same carbon (C1) creates a gem-disubstituted system. Sterically, this stabilizes the ring closure relative to open-chain forms (the Thorpe-Ingold effect).

  • Electronic Activation (The ortho-Methoxy Risk): The 2-methoxyphenyl group is an electron donor. In acidic media, protonation of the ring or the carboxyl group can trigger ring opening. The ortho-methoxy group can stabilize the resulting benzylic carbocation via resonance, lowering the activation energy for ring cleavage compared to a simple phenyl analog.

Predicted Degradation Pathway (Acid-Catalyzed)

The primary thermodynamic risk is not decarboxylation, but homoallylic rearrangement . Under acidic stress (or Lewis acid catalysis during synthesis), the cyclopropane bond adjacent to the aryl ring is prone to cleavage.

Figure 1: Acid-Catalyzed Ring Opening Mechanism The following diagram illustrates the mechanistic causality of ring failure under acidic stress.

DegradationPathway cluster_risk Critical Failure Mode Start Intact Molecule (Cyclopropyl Core) Protonation Protonation (Ring/Edge) Start->Protonation + H+ (Acidic Media) TS Transition State (Carbocation Formation) Protonation->TS Strain Release (~27 kcal/mol) Product Ring-Opened Product (Olefin/Lactone) TS->Product Cation Stabilization by o-OMe Group

Caption: Mechanistic flow of acid-catalyzed cyclopropane ring opening facilitated by the electron-donating o-methoxy substituent.

Solid-State Thermodynamics & Polymorphism

For drug development, the solid-state form determines solubility and bioavailability. Carboxylic acids are notorious for exhibiting enantiotropic polymorphism due to their ability to form hydrogen-bonded dimers.

Dimerization & Lattice Energy

In the solid state, 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid will exist primarily as a cyclic dimer involving the carboxylic acid headgroups (


 motif).
  • Melting Point Prediction: Based on structural analogs (e.g., 1-phenylcyclopropanecarboxylic acid derivatives), the expected melting point range is 85°C – 115°C .

  • Oiling Out Risk: The flexible acetic acid tail and the rotation of the ortho-methoxy ring can disrupt crystal packing, leading to a high risk of "oiling out" during crystallization.

Key Physical Constants (Estimates for Modeling)
ParameterEstimated ValueRationale
pKa 4.6 – 4.8Typical for alkyl-substituted acetic acids.
LogP 2.1 – 2.5Lipophilic aryl + cyclopropyl vs. hydrophilic COOH.
Ring Strain Energy ~28 kcal/molCyclopropane core.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Carboxylic -C=O, -OH, Methoxy -O-.

Experimental Protocols (Validation)

To transition this molecule from a "structural concept" to a "drug substance," you must execute the following self-validating protocols.

Protocol A: Thermodynamic Stability Mapping (DSC/TGA)

Objective: Determine the melting point, heat of fusion, and thermal degradation onset.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decarboxylation occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Critical Check: Run TGA (Thermogravimetric Analysis) in parallel. If mass loss correlates with a DSC endotherm, it indicates decarboxylation or solvent loss , not melting.

  • Acceptance Criteria: A sharp endotherm (melting) with no mass loss prior to degradation onset (>160°C).

Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify the lability of the cyclopropane ring under ICH Q1A(R2) conditions.

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursHigh Risk: Monitor for ring-opened alkenes.
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursLow Risk (Carboxylate anion stabilizes the molecule).
Oxidation 3% H2O2, RT4 HoursMonitor for N-oxide (if applicable) or benzylic oxidation.
Thermal Solid state, 80°C7 DaysMonitor for dimerization/anhydride formation.

Analytical Method: Reverse Phase HPLC (C18 column), Gradient Mobile Phase (Water/Acetonitrile + 0.1% Formic Acid). Note: The ring-opened impurity will likely be more lipophilic (later eluting) due to the formation of an alkene chain.

Characterization Workflow Diagram

The following decision tree guides the solid-state characterization process to ensure a thermodynamically stable form is selected for development.

CharacterizationWorkflow Sample Crude 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid DSC_Screen DSC & TGA Screening Sample->DSC_Screen Decision1 Sharp MP & No Mass Loss? DSC_Screen->Decision1 SolventScreen Polymorph Screening (12 Solvents) Decision1->SolventScreen Yes Redesign Salt Formation Required (e.g., Sodium/Calcium Salt) Decision1->Redesign No (Degrades/Oil) XRPD X-Ray Powder Diffraction (Identify Unique Phases) SolventScreen->XRPD StableForm Select Thermodynamically Stable Polymorph XRPD->StableForm

Caption: Workflow for isolating the thermodynamically stable solid form of the target acid.

References

  • Vertex AI Search. (2026).[1] Acid-catalyzed ring-opening reactions of cyclopropanes. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid. Retrieved from

  • Royal Society of Chemistry. (2025). Thermodynamics and nucleation of p-aminobenzoic acid polymorphs. Retrieved from

  • ChemicalBook. (2025).[2] Properties of Cyclopropylacetic acid derivatives. Retrieved from

  • Thieme Connect. (2017). Ring Opening of Donor–Acceptor Cyclopropanes. Retrieved from

Sources

Exploratory

Physicochemical Profiling and Ionization Dynamics of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals. Executive Summary The ionization constant ( ) is a foundational physicochemical parameter that dictates a molecule's so...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals.

Executive Summary

The ionization constant (


) is a foundational physicochemical parameter that dictates a molecule's solubility, lipophilicity (

), and membrane permeability. For complex active pharmaceutical ingredients (APIs) and intermediates like 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225528-06-2), accurate

determination is complicated by poor aqueous solubility in the unionized state. This whitepaper deconstructs the structural causality behind the molecule's predicted

and outlines a self-validating, orthogonal experimental framework utilizing cosolvent potentiometry and Internal Standard Capillary Electrophoresis (IS-CE) to establish precise thermodynamic ionization values.

Structural Deconstruction & Theoretical Causality

To predict the


 of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, we must analyze its microenvironmental electronic effects. The molecule is a monoprotic aliphatic carboxylic acid, with a molecular weight of 206.24  g/mol .

The core ionizable center is the acetic acid moiety. In unsubstituted aliphatic carboxylic acids, the


 typically rests near 4.75. For instance, the parent structural analog,1[1].

When evaluating the addition of the 2-methoxyphenyl group at the 1-position of the cyclopropyl ring, we must account for inductive (-I) and field effects. The


 hybridized carbons of the phenyl ring and the electronegative oxygen of the methoxy group exert an electron-withdrawing pull. However, 2[2]. Because the 2-methoxyphenyl group is separated from the carboxylate center by the rigid 

cyclopropyl quaternary carbon and a methylene spacer (-CH2-), the -I effect is heavily attenuated. Consequently, the theoretical

is predicted to be slightly more acidic than cyclopropylacetic acid, landing in the 4.65 – 4.75 range.

G Core Carboxylic Acid (-COOH) Ionizable Center Spacer Methylene Spacer (-CH2-) Spacer->Core Modulated pKa Ring Cyclopropyl Ring Steric Constraint Ring->Spacer Rigid Bridge Phenyl 2-Methoxyphenyl -I Inductive Effect Phenyl->Ring Electron Pull

Structural components influencing the pKa of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid.

Table 1: Predicted Physicochemical Properties
PropertyValueStructural Driver
Molecular Weight 206.24 g/mol

Formula
Predicted

~4.65 - 4.75Carboxylic acid + attenuated -I effect
Ionizable Groups 1 (Monoprotic)Acetic acid moiety
Aqueous Solubility Low (at pH < 3.0)Lipophilic 2-methoxyphenyl group

Orthogonal Experimental Methodologies

Relying solely on predictive models is insufficient for regulatory filings or rigorous preformulation. Because 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid contains a highly lipophilic bulk, it will precipitate in pure water at acidic pH values (where the molecule is unionized). To bypass this, we must employ a self-validating, dual-method approach: Cosolvent Potentiometry and Internal Standard Capillary Electrophoresis (IS-CE) .

G cluster_0 Method A: Potentiometry cluster_1 Method B: Capillary Electrophoresis Start API Sample Prep (Poor Aqueous Solubility) Pot Cosolvent Titration (MeOH/Water gradients) Start->Pot CE Internal Standard CE (IS-CE) Start->CE Extrap Yasuda-Shedlovsky Extrapolation Pot->Extrap Validation Cross-Validated Thermodynamic pKa (Target: ~4.7 ± 0.1) Extrap->Validation Curve Mobility vs. in situ pH Curve Fitting CE->Curve Curve->Validation

Dual-method orthogonal workflow for accurate thermodynamic pKa determination.

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky ExtrapolationPotentiometric titration remains the gold standard for determination[4]. However, due to the insolubility of the unionized acid, titrations must be performed in methanol-water mixtures.
  • Causality: Direct extrapolation of apparent

    
     from mixed solvents to pure water is non-linear. 3[3]. This yields a highly linear regression, allowing accurate extrapolation to the dielectric constant of pure water.
    

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using Gran's plot method in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% w/w) at a constant ionic strength (

    
     M KCl) and temperature (
    
    
    
    ).
  • Sample Preparation: Dissolve ~2 mM of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid in the respective cosolvent mixtures.

  • Titration: Titrate with standardized 0.1 M KOH (prepared in the matching cosolvent ratio) under an inert argon atmosphere to prevent

    
     absorption.
    
  • Data Processing: Calculate the apparent

    
     (
    
    
    
    ) for each solvent ratio using the Bjerrum function. Apply the Yasuda-Shedlovsky linear regression to find the thermodynamic aqueous
    
    
    .
Protocol B: Internal Standard Capillary Electrophoresis (IS-CE)

To validate the potentiometric data,4[4].

  • Causality: Standard CE is vulnerable to pH shifts in the background electrolyte (BGE) caused by Joule heating. The IS-CE method solves this by co-injecting internal standards with known

    
     values. The effective pH inside the capillary is calculated in situ based on the electrophoretic mobility of these standards, ensuring absolute accuracy.
    

Step-by-Step Methodology:

  • BGE Preparation: Prepare a series of aqueous buffers ranging from pH 2.5 to 7.0 at a constant ionic strength (

    
     M).
    
  • Sample Injection: Prepare a sample vial containing 50 µM of the analyte, a neutral electroosmotic flow (EOF) marker (e.g., DMSO), and two internal standards (e.g., benzoic acid and 3-phenylpropanoic acid). Hydrodynamically inject this plug into the capillary.

  • Separation: Apply a voltage of 20 kV at a thermostated

    
    . Monitor UV absorbance at 214 nm and 254 nm.
    
  • Data Processing: Calculate the in situ pH from the mobility of the internal standards. Plot the effective electrophoretic mobility of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid against the in situ pH. The inflection point of the resulting sigmoidal curve represents the exact

    
    .
    
Table 2: Methodological Parameters Comparison
ParameterPotentiometric TitrationCapillary Electrophoresis (IS-CE)
Sample Concentration ~1 - 5 mM~50 µM
Solvent System Methanol/Water GradientsAqueous Background Electrolyte
Temperature


(Thermostated)
Ionic Strength 0.15 M KCl0.05 M (via BGE)
Primary Advantage High precision, classical standardLow sample consumption, no precipitation

Ionization Dynamics & Pharmaceutical Implications

Understanding the precise


 (~4.7) of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is critical for downstream pharmaceutical processing:
  • Gastric Absorption: In the acidic environment of the stomach (pH 1.5 - 2.0), the molecule will be >99% unionized. This maximizes its lipophilicity (

    
    ), facilitating rapid passive diffusion across the gastric mucosa.
    
  • Systemic Circulation: At physiological blood pH (7.4), the carboxylic acid will be >99% ionized (deprotonated carboxylate). This drastic shift ensures high aqueous solubility in the bloodstream, preventing precipitation and altering its protein-binding profile.

  • Formulation Strategy: If developed as an oral solid dosage form, salt screening (e.g., sodium or potassium salts) is highly recommended to accelerate dissolution rates in the upper gastrointestinal tract compared to the free acid form.

Conclusion

The ionization behavior of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is fundamentally governed by the steric insulation of its cyclopropyl ring, which dampens the inductive pull of the 2-methoxyphenyl group, resulting in a predicted


 near 4.7. Because of its lipophilic nature, traditional aqueous 

determination is inadequate. By implementing a self-validating framework utilizing Yasuda-Shedlovsky potentiometric extrapolation and IS-CE, researchers can bypass solubility limitations and establish highly accurate, thermodynamically sound physicochemical profiles necessary for advanced drug development.

References

  • Sigma-Aldrich. "Cyclopropyl acetic acid | Sigma-Aldrich".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMU2clyXudRxduwhfnEp4CzUrSxXaV13V40L-SPed41DMiUCieLhIsvwzGVjfUP5yXNCr9cMB888zKu3AW3ofkrP3JUZO_X_q60RwmMQ4bjRx6iGB1bn3dem0I9twQTbHgh8h1QKH_nQtz9dC-57RWbFKSeot1eBDAF3TG0SPBQGPPbkSTXxT1Ueg4lzW4JBcAuLMhGVeTduJfTDJGeVbfimlFqauUMVK0hSxu57I2JMd4FNUcTUQSrR4evj9OMN4Psre2_iAVmTgQuWy7Tz7JeuDL0ls33A9n-JU=]
  • ChemicalBook. "Cyclopropylacetic acid CAS#: 5239-82-7".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE3tw3xvZeJqpJ6VFo3f6duaFnFr8IXGd2sifWtkGfRtsNn8uMwHLyUjh65rezcbstCbVMovNB6_ujS7Dh9ozxvY_IP6sG2mg4dphvRB_YaIN4w8X7FWD-LVnE3H2VFa9BKp-Akv4CDfbD79zQ8MegtbcXlQTvypXDznQ6TW6K]
  • Journal of Chemical Information and Modeling (ACS). "Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECuTlwGg2r8zfDR50HhFocV-8DdpIKlrkXCRazmJumSgjcpFfjITpqOCEYLFTywive2tAPiB9PIpVpPdPlWf39v-DzUYOPG7PXT_imNZNPY_aVidyD4Gpb7-Ds38Kqe8b6GJ6ojoXD_Hg=]
  • Elsevier Reference Module in Chemistry. "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFgWgFj4DiVHzGnKroRgrVvfAb6D4x0yzk0OgRF4My9MD6IlUsm4vU-dcTknRN3y33jD7wamNdDACt8uWIwK44sfcmQTQdbO6pk02Nxk5tcz0BEkmO69aaPAehe9qr42hqlB02RPxPqtmHEWivyecX9hWYjdqTG4PxoqPCz7K6CYy51crvj09j1hcdgQw3R468FsiJ4EeftCqHPQqPuknpzTdKl_6xv8HsiE4HHIQPfAfeMnKBI7mF3KVhKzUFibq5eNuYRvmsxXfHID8=]
  • Analytical Chemistry / NIH. "Development of Methods for the Determination of pKa Values".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Wxb6NMrLuvzL88Ugj2Y1WtZjio9KA_bIKVmk57UlTPNtIlqvl-9ZEVykSxsCxmMyol-3RUkF_myU8lAw5X6mXRWLLsUvUJihR_FvBW3nJXmHlCLVkWmjJWgBKXy3aRiwNh0Ep6elL1QEouo=]
  • ResearchGate. "A Fast Method for pKa Determination by Capillary Electrophoresis".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQOpqRRum-Mit_ZWFJfqivS7A66S1CTW6MFkdQKP2egZOpBjWmVuZjAJZQhslZmOMxqvOVEP4uc6b-xK8nT0YkMVWmdZhmSTuybuhd5rA7YivfPXfNs_YUeHOOy2rjONrZhX-23Rtv2qXeIMdJMc0eqXSMIf4edfME2OVH84DCritQyvQaP2IHH-wPBDeKdQVt9ypUXhLso3d_tkae6dXPvLsvvCNTmSrf1nEa7sTk]

Sources

Foundational

Literature review on 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives

This technical guide provides an in-depth review of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives , a chemical class central to the development of high-affinity melatonin receptor agonists, most notably Tasim...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives , a chemical class central to the development of high-affinity melatonin receptor agonists, most notably Tasimelteon (Hetlioz) .

This guide distinguishes between the specific chemical intermediate (CAS 1225528-06-2) and the bioactive trans-1,2-disubstituted scaffold used in pharmaceutical applications.

From Synthetic Scaffold to Circadian Regulator

Executive Summary & Chemical Architecture

The molecule 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid represents a critical structural scaffold in the "melatonergic" drug class. It serves as a lipophilic core that mimics the indole ring of melatonin, enabling binding to the MT1 and MT2 G-protein coupled receptors (GPCRs).

The Core Scaffold

The pharmacological value of this class lies in the cyclopropane ring , which acts as a rigid spacer. This spacer locks the distance and angle between the aromatic "head" (2-methoxyphenyl or dihydrobenzofuran) and the polar "tail" (acetic acid/amide), optimizing the pharmacophore for the receptor binding pocket.

FeatureFunction in Drug Design
Cyclopropyl Ring Rigidifies the ethyl linker found in melatonin; prevents metabolic oxidation at the

-position.
2-Methoxyphenyl Mimics the 5-methoxyindole of melatonin. In Tasimelteon , this is constrained into a dihydrobenzofuran ring to improve metabolic stability and binding affinity.
Acetic Acid Tail Serves as a synthetic handle for amidation. The final drugs (e.g., Tasimelteon) are typically amides (propanamides/ureas) rather than free acids, as the acid is often too polar for blood-brain barrier (BBB) penetration.
Structural Distinction: Geminal vs. Vicinal

Researchers must distinguish between two isomers often conflated in literature searches:

  • Geminal (1,1-disubstituted): The aryl and acetic acid groups are on the same carbon. (Often CAS 1225528-06-2).[1] Primarily a building block.

  • Vicinal (1,2-disubstituted): The aryl and acetic acid groups are on adjacent carbons. This is the bioactive conformation found in Tasimelteon. The trans-isomer is the active enantiomer.

Synthesis & Process Chemistry

The synthesis of the trans-1,2-cyclopropyl core is the rate-limiting step in producing derivatives of this class. The industrial route optimized by Bristol-Myers Squibb and Vanda Pharmaceuticals utilizes a Simmons-Smith cyclopropanation or a Diazoacetate approach.

Synthetic Pathway (Tasimelteon Route)

The following diagram illustrates the construction of the bioactive scaffold, moving from the vinyl precursor to the final amide derivative.

SynthesisPathway Precursor Vinyl Dihydrobenzofuran (or 2-Methoxy-styrene) Cyclopropanation Asymmetric Cyclopropanation (Diazoacetate + Chiral Catalyst) Precursor->Cyclopropanation Rh2(DOSP)4 or Zn/CH2I2 Ester Cyclopropyl Ester Intermediate Cyclopropanation->Ester Ring Closure Resolution Chiral Resolution (Isolate 1R, 2R isomer) Ester->Resolution Enantiomeric Purification Reduction Reduction to Alcohol & Conversion to Nitrile Resolution->Reduction LiAlH4 Hydrolysis Hydrolysis to ACETIC ACID Derivative Reduction->Hydrolysis Chain Extension Amidation Amidation (Tasimelteon) Hydrolysis->Amidation Propionyl Chloride

Caption: Synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives via asymmetric cyclopropanation.

Critical Experimental Protocol: Asymmetric Cyclopropanation

Objective: Synthesize the trans-1,2-cyclopropyl ester (precursor to the acid).

Reagents:

  • Substrate: 4-Vinyl-2,3-dihydrobenzofuran (or 2-methoxystyrene).

  • Carbene Source: Ethyl diazoacetate (EDA).

  • Catalyst: Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh2(S-PTTL)4) for enantiocontrol.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve Rh2(S-PTTL)4 (0.01 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add the styrene derivative (1.0 eq) to the catalyst solution. Cool to -78°C to maximize diastereoselectivity (trans vs cis).

  • Diazo Addition: Slowly add Ethyl diazoacetate (1.2 eq) via syringe pump over 4 hours. Slow addition is critical to prevent EDA dimerization.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated NaHCO3. Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO4. Concentrate in vacuo.[2] Isolate the trans-isomer via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Verify structure via 1H-NMR (look for characteristic cyclopropyl protons at 1.2–1.5 ppm) and Chiral HPLC for enantiomeric excess (ee).

Structure-Activity Relationship (SAR)

The "2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid" scaffold is optimized based on three interaction domains within the MT1/MT2 receptor binding pocket.

The "Methoxy" Pocket (Domain A)
  • Requirement: An electron-rich aromatic group is essential.

  • Optimization: The 2-methoxyphenyl group is the baseline. However, constraining the methoxy group into a dihydrobenzofuran ring (as in Tasimelteon) increases binding affinity (

    
     improves from ~0.5 nM to ~0.1 nM) by reducing the entropic penalty of binding.
    
The Linker (Domain B)
  • Requirement: A distance of roughly 3 carbon atoms between the aromatic ring and the amide nitrogen.

  • Optimization: The cyclopropyl ring replaces the flexible ethyl chain of melatonin.

    • Effect: It locks the conformation, improving selectivity for MT2 (involved in circadian phase shifting) over MT1 (sleep onset).

The Tail (Domain C)
  • Requirement: A hydrogen-bond acceptor/donor motif.

  • Optimization: The acetic acid derivative itself is a weak agonist and poor BBB penetrant.

    • Derivative Strategy: Converting the acid to a propanamide (Tasimelteon) or acetamide creates the necessary H-bond interactions with Histidine/Serine residues in the receptor transmembrane helices.

Comparative Data Table
CompoundStructure (R-Group)MT1

(nM)
MT2

(nM)
Metabolic Stability
Melatonin Indole-Ethyl-Acetamide0.10.1Low (t1/2 ~ 20 min)
Acid Scaffold Phenyl-Cyclopropyl-COOH>100>50High (Polar, low BBB)
Tasimelteon Dihydrobenzofuran-Cyclopropyl-Propanamide0.30.1High (t1/2 ~ 1-2 h)
Metabolite M9 Phenol-Cyclopropyl-COOH>1000>1000Inactive (Excreted)

Pharmacology & Signaling Mechanism

Upon binding, these derivatives activate the Gi/Go protein signaling cascade. The following DOT diagram details the downstream effects responsible for circadian entrainment.

SignalingPathway Ligand Tasimelteon / Derivative Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki < 1nM) GProtein Gi/Go Protein (Activation) Receptor->GProtein Coupling Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits SecondMessenger cAMP Levels (Decrease) Effector->SecondMessenger Reduces Kinase PKA Activity (Decrease) SecondMessenger->Kinase Downregulates TF CREB Phosphorylation (Inhibition) Kinase->TF Modulates Outcome Circadian Phase Shift (SCN Neuronal Firing Reduced) TF->Outcome Gene Expression Change

Caption: Signal transduction pathway for cyclopropyl acetic acid derivatives at MT1/MT2 receptors.

References

  • Vanda Pharmaceuticals Inc. (2014).[3][4][5] Tasimelteon (Hetlioz) Prescribing Information. FDA Access Data. Link

  • Lavedan, C., et al. (2015). "Tasimelteon: a selective and unique receptor binding profile." Neuropharmacology, 91, 142-147. Link

  • Vachharajani, N.N., et al. (2003).[6] "Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist." Journal of Pharmaceutical Sciences, 92(4), 760-772.[6] Link

  • Mathé-Allainmat, M., et al. (2014). "Melatonergic drugs in development." Chronophysics and Therapy, 4, 1-16. Link

  • Bristol-Myers Squibb. (1998). Patent US5856529A: Melatonergic agents. (Describes the synthesis of the dihydrobenzofuran cyclopropyl scaffold). Link

Sources

Protocols & Analytical Methods

Method

Cyclopropanation reaction conditions for 2-methoxyphenyl derivatives

Application Note: Precision Cyclopropanation of 2-Methoxyphenyl Derivatives Executive Summary The cyclopropanation of 2-methoxyphenyl derivatives (e.g., 2-methoxystyrene) presents a unique dichotomy in organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Cyclopropanation of 2-Methoxyphenyl Derivatives

Executive Summary

The cyclopropanation of 2-methoxyphenyl derivatives (e.g., 2-methoxystyrene) presents a unique dichotomy in organic synthesis. The ortho-methoxy group serves as a potent electron-donating group (EDG) via resonance, significantly increasing the nucleophilicity of the alkenyl double bond. However, it simultaneously imposes steric hindrance that can impede the approach of bulky carbenoids or catalysts.

This guide outlines two distinct, high-fidelity protocols for generating cyclopropyl scaffolds on 2-methoxyphenyl substrates:

  • The Furukawa-Modified Simmons-Smith Reaction: For the installation of unsubstituted methylene bridges.

  • Rh(II)-Catalyzed Asymmetric Cyclopropanation: For the stereoselective introduction of functionalized carbene units (esters/ketones).

Mechanistic Insight: The Ortho-Methoxy Effect

Understanding the substrate's behavior is the prerequisite for protocol selection.

  • Electronic Activation: The 2-OMe group donates electron density into the

    
    -system. This makes the alkene highly reactive toward electrophilic carbenoids (zinc or rhodium species).
    
  • Steric Occlusion: Unlike para-methoxy derivatives, the ortho-substituent blocks one face of the alkene and restricts rotation.

  • Coordination Potential: In Zinc-mediated reactions, the ether oxygen acts as a Lewis base. While less effective than an allylic alcohol, it can weakly coordinate organozinc species, potentially accelerating the reaction via a "directed" mechanism, provided the solvent does not out-compete the substrate for zinc coordination.

Decision Matrix: Method Selection

MethodSelection Start Target Molecule Needs Unsub Unsubstituted Cyclopropane (CH2 insertion) Start->Unsub Simple Scaffold Func Functionalized Cyclopropane (Esters, Ketones, etc.) Start->Func Chiral/Complex Scaffold MethodA Method A: Furukawa-Simmons-Smith (Et2Zn + CH2I2) Unsub->MethodA MethodB Method B: Rh(II) Catalysis (Rh2(DOSP)4 + Diazo) Func->MethodB

Figure 1: Decision matrix for selecting the appropriate cyclopropanation strategy based on target moiety.

Method A: Furukawa-Modified Simmons-Smith Protocol

The use of diethylzinc (Et


Zn) and diiodomethane (CH

I

) is superior to the traditional Zn-Cu couple for 2-methoxyphenyl derivatives. The homogeneous nature of the Furukawa reagent ensures reproducible reactivity despite the steric bulk of the substrate.
Critical Parameters
  • Stoichiometry: 2.0 – 3.0 equivalents of reagent are required to overcome the coordination of zinc to the methoxy oxygen.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid ethers (THF, Et2O) as bulk solvents; they coordinate zinc too strongly, shutting down the reaction.

  • Temperature: 0°C initiation is critical to prevent violent exotherms, followed by room temperature aging.

Step-by-Step Protocol
  • Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Substrate Solution: Charge the flask with 2-methoxystyrene (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool the solution to 0°C in an ice bath.

  • Reagent Formation (In Situ):

    • Add Et

      
      Zn  (1.0 M in hexanes, 2.5 equiv) dropwise via syringe over 10 minutes. Caution: Et
      
      
      
      Zn is pyrophoric.
    • Add CH

      
      I
      
      
      
      (2.5 equiv) dropwise over 20 minutes. A white precipitate (ZnI
      
      
      ) may form; this is normal.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor by TLC or LCMS.

    • Note: The reaction proceeds via a concerted "butterfly" transition state.[1] The electron-rich nature of the 2-OMe styrene usually ensures full conversion within 6 hours.

  • Quench (Critical):

    • Cool back to 0°C.

    • Slowly add saturated aqueous NH

      
      Cl . Vigorous gas evolution (ethane) will occur.
      
  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .

Method B: Rh(II)-Catalyzed Asymmetric Cyclopropanation

For pharmaceutical applications requiring enantiopurity, Rhodium(II) catalysis using donor/acceptor carbenoids is the industry standard. The 2-methoxy group presents a specific challenge: Steric Clash . Standard catalysts like Rh


(OAc)

will yield racemic products with poor diastereocontrol.

Recommended Catalyst: Rh


(

-DOSP)

or Rh

(

-PTAD)

. These bulky chiral catalysts are tuned to interact with the aryl ring. The ortho-methoxy group can actually enhance enantioselectivity (ee) by locking the substrate conformation, provided the catalyst approach is not fully blocked.
Experimental Workflow

RhWorkflow Step1 Catalyst + Substrate (in Pentane/DCM) Step2 Slow Addition of Diazo (Syringe Pump) Step1->Step2 Initiation Step3 Carbene Transfer (N2 Extrusion) Step2->Step3 0°C to RT Step4 Purification (Silica Gel) Step3->Step4 Workup

Figure 2: Workflow for Rh-catalyzed cyclopropanation emphasizing slow addition to prevent dimerization.

Step-by-Step Protocol
  • Catalyst Loading: In a dry vial, dissolve Rh

    
    (
    
    
    
    -DOSP)
    
    
    (0.5 – 1.0 mol%) and 2-methoxystyrene (2.0 equiv) in anhydrous pentane or DCM .
    • Why Excess Alkene? To prevent the diazo compound from reacting with itself (dimerization).

  • Diazo Preparation: Dissolve the diazo ester (e.g., methyl phenyldiazoacetate, 1.0 equiv) in the same solvent.

  • Controlled Addition: Using a syringe pump, add the diazo solution to the catalyst/alkene mixture over 2–4 hours at room temperature.

    • Mechanistic Note: Slow addition keeps the concentration of the active Rh-carbene species low, favoring reaction with the alkene over a second diazo molecule.

  • Workup: Concentrate the solvent directly in vacuo.

  • Purification: The 2-methoxy group makes the product slightly more polar. Purify via flash chromatography (Hexanes/EtOAc gradient).

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Conditions

ParameterMethod A (Zn-Mediated)Method B (Rh-Catalyzed)
Active Species Iodomethylzinc iodide (Carbenoid)Rhodium-Carbene Complex
Substrate Role Nucleophile (Activated by 2-OMe)Nucleophile (Sterically hindered)
Major Product Unsubstituted CyclopropaneFunctionalized (Ester/Ketone)
Stereochemistry Syn-addition (Racemic)High Diastereoselectivity (>90% de)
Key Risk Pyrophoric reagents (Et

Zn)
Carbene dimerization
Yield Expectation 85 - 95%60 - 80%

Troubleshooting Guide:

  • Problem: Low Yield in Method B.

    • Cause: The ortho-methoxy group is sterically blocking the catalyst.

    • Solution: Switch to a "smaller" chiral catalyst like Rh

      
      (
      
      
      
      -PTAD)
      
      
      or increase temperature to 40°C to overcome the activation barrier.
  • Problem: Incomplete Conversion in Method A.

    • Cause: Zinc reagent degradation or coordination to solvent.

    • Solution: Ensure DCM is strictly anhydrous. Add a few drops of DME (Dimethoxyethane) ; while bulk ether is bad, trace DME can stabilize the Zn-carbenoid species (Simmons-Smith-Furukawa modification).

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2][3] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][4][5][6][7] Organic Reactions.[1][2][3][4][5][8][9][10] Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Rhodium-Carbenoid Intermediates. Chemical Reviews. Link

  • Reddy, R. P., & Davies, H. M. L. (2007). Dirhodium Tetracarboxylates as Catalysts for Selective Intermolecular Cyclopropanation Reactions.[8] Organic Letters. Link

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes: The Simmons-Smith Reaction. Link

Sources

Application

Industrial Scale-Up Protocol for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Application Note: Process Chemistry & Scale-Up Methodologies Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Rationale 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Chemistry & Scale-Up Methodologies Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2) is a critical structural building block in the development of central nervous system (CNS) agents and targeted receptor modulators. The 1,1-disubstituted cyclopropane ring enforces strict conformational rigidity, which drastically improves target binding affinity and metabolic stability in active pharmaceutical ingredients (APIs).

Scaling up the synthesis of this molecule presents distinct challenges: the steric hindrance of the ortho-methoxy group, the strain of the cyclopropane ring, and the necessity of a one-carbon homologation. To ensure a scalable, high-yielding, and safe process, this protocol completely avoids cryogenic conditions (e.g., DIBAL-H reductions) and atom-inefficient reagents (e.g., Wittig reagents). Instead, we utilize a highly robust 5-step pathway anchored by phase-transfer catalysis (PTC) and chemoselective borane reduction.

Retrosynthetic Workflow & Process Diagram

The synthesis proceeds via a primary cyclopropanation of 2-methoxyphenylacetonitrile, followed by a sequence of hydrolysis, reduction, mesylation/cyanidation, and a final hydrolysis to yield the target acetic acid derivative.

SynthesisWorkflow SM 2-Methoxyphenyl- acetonitrile Int1 1-(2-Methoxyphenyl)- cyclopropanecarbonitrile SM->Int1 Step 1: Cyclopropanation 1,2-Dibromoethane, NaOH TBAB (PTC), Toluene Int2 1-(2-Methoxyphenyl)- cyclopropanecarboxylic acid Int1->Int2 Step 2: Hydrolysis KOH, Ethylene Glycol 150°C Int3 [1-(2-Methoxyphenyl)- cyclopropyl]methanol Int2->Int3 Step 3: Reduction NaBH4, I2 THF, 0°C to RT Int4 2-[1-(2-Methoxyphenyl)- cyclopropyl]acetonitrile Int3->Int4 Step 4: Homologation a) MsCl, Et3N, DCM b) NaCN, DMSO, 60°C API 2-[1-(2-Methoxyphenyl)- cyclopropyl]acetic acid Int4->API Step 5: Final Hydrolysis 20% NaOH (aq) Reflux, then HCl quench

Fig 1. Five-step scalable synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Phase-Transfer Catalyzed Cyclopropanation
  • Procedure: Charge a reactor with 2-methoxyphenylacetonitrile (1.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (5 vol). Begin vigorous agitation (≥250 rpm) and add 50% w/w aqueous NaOH (4.0 eq). Heat the biphasic mixture to 45°C. Add 1,2-dibromoethane (1.5 eq) dropwise over 2 hours, strictly maintaining the internal temperature below 55°C. Stir for an additional 4 hours.

  • Mechanistic Causality: TBAB functions as a phase-transfer catalyst, shuttling hydroxide ions into the toluene phase to deprotonate the benzylic carbon. The resulting carbanion undergoes a sequential double SN2 alkylation with 1,2-dibromoethane. The biphasic system prevents runaway exotherms and minimizes premature hydrolysis of the nitrile group, a standard established in classic PTC alkylation protocols ().

  • Self-Validating System (IPC): Monitor the organic phase via GC-FID. The reaction is validated as complete when the mono-alkylated intermediate (m/z +27 relative to starting material) is <1.0 Area %.

Step 2: Vigorous Hydrolysis of the Sterically Hindered Nitrile
  • Procedure: Transfer the isolated 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1.0 eq) to a pressure-rated reactor. Add ethylene glycol (5 vol) and KOH flakes (5.0 eq). Heat the mixture to 150°C for 18 hours. Cool to 25°C, dilute with water (10 vol), and extract neutral impurities with MTBE. Acidify the aqueous layer to pH 2.0 with 6M HCl to precipitate the product. Filter and dry.

  • Mechanistic Causality: The nitrile carbon is severely sterically shielded by the adjacent 1,1-disubstituted cyclopropane ring and the ortho-methoxy group. Standard aqueous hydrolysis will stall at the primary amide stage. Ethylene glycol provides a high-boiling, highly polar microenvironment that effectively solvates the hydroxide nucleophile, providing the thermal energy required to overcome the high activation barrier of hydration and subsequent hydrolysis ().

  • Self-Validating System (IPC): Analyze the isolated solid via FT-IR spectroscopy. The protocol is validated by the absolute disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of a broad carboxylic O-H stretch (2500-3300 cm⁻¹).

Step 3: Chemoselective Reduction to Cyclopropylmethanol
  • Procedure: Suspend 1-(2-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) and NaBH₄ (1.2 eq) in anhydrous THF (8 vol) at 0°C under N₂. Dissolve Iodine (I₂, 0.5 eq) in THF (2 vol) and add dropwise over 1 hour, keeping the temperature <10°C. Allow the mixture to warm to room temperature and stir for 12 hours. Quench carefully with methanol, concentrate, and partition between EtOAc and 1M HCl.

  • Mechanistic Causality: Direct reduction of the carboxylic acid is achieved safely using the in situ generation of borane (BH₃) from NaBH₄ and I₂. This method is preferred over LiAlH₄ for industrial scale-up due to a significantly lower pyrophoric risk and exceptional chemoselectivity, preventing any reductive ring-opening of the highly strained cyclopropane ().

  • Self-Validating System (IPC): Quench a reaction aliquot with methanol, extract, and run HPLC. The product peak must show >98% conversion before proceeding to workup.

Step 4: Mesylation and Cyanide Homologation
  • Procedure: Dissolve the cyclopropylmethanol intermediate (1.0 eq) and Triethylamine (1.5 eq) in DCM (5 vol) at 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour, wash with water, and concentrate to yield the crude mesylate. Immediately dissolve the mesylate in DMSO (4 vol), add NaCN (1.5 eq), and heat to 60°C for 4 hours.

  • Mechanistic Causality: The hydroxyl group is a poor leaving group. Conversion to a methanesulfonate (mesylate) ester makes it an excellent leaving group for the subsequent SN2 displacement. DMSO is chosen as the solvent for the cyanation because its polar aprotic nature leaves the cyanide anion unsolvated and highly nucleophilic, ensuring rapid displacement before any competing elimination can occur.

  • Self-Validating System (IPC) & Safety: The mesylation is highly exothermic; temperature must be strictly maintained <10°C. For the cyanation workup, the aqueous quench must be maintained at pH > 10 using NaOH to absolutely prevent the formation of lethal hydrogen cyanide (HCN) gas.

Step 5: Final Hydrolysis to the Acetic Acid Derivative
  • Procedure: Suspend the 2-[1-(2-methoxyphenyl)cyclopropyl]acetonitrile in 20% w/w aqueous NaOH (10 vol). Reflux at 105°C for 12 hours. Cool to room temperature and wash the alkaline mixture with MTBE (2 x 3 vol) to remove any unreacted organic impurities. Carefully acidify the aqueous layer to pH 2.0 using 6M HCl while maintaining the temperature below 20°C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 45°C.

  • Mechanistic Causality: Unlike the sterically hindered nitrile in Step 2, this homologated nitrile is separated from the bulky cyclopropane ring by a methylene (-CH₂-) spacer. Thus, it undergoes smooth, unhindered hydrolysis under standard aqueous reflux conditions without the need for high-boiling glycols.

  • Self-Validating System (IPC): The self-validation is the immediate precipitation of the pure target carboxylic acid upon acidification. The final product is verified via HPLC, ensuring an area purity of >99.5%.

Quantitative Data & Process Parameters

The following table summarizes the expected yields, target purities, and Critical Process Parameters (CPPs) for a 10 kg scale-up campaign.

StepTransformationTarget Intermediate / ProductExpected Yield (%)Target Purity (HPLC Area %)Critical Process Parameter (CPP)
1 Cyclopropanation1-(2-Methoxyphenyl)cyclopropanecarbonitrile85 - 90> 98.0Agitation rate (≥250 rpm); Temp < 55°C
2 Hydrolysis1-(2-Methoxyphenyl)cyclopropanecarboxylic acid75 - 80> 99.0Reaction temperature (150°C)
3 Reduction[1-(2-Methoxyphenyl)cyclopropyl]methanol88 - 92> 98.5I₂ addition rate; Temp control (0°C to RT)
4 Homologation2-[1-(2-Methoxyphenyl)cyclopropyl]acetonitrile80 - 85> 97.0pH > 10 during NaCN quench (Safety)
5 Final Hydrolysis2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid 90 - 95> 99.5Acidification pH (2.0) for crystallization

References

  • Makosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile." Organic Syntheses, 1976, 55, 91. URL:[Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Bland, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568–3571. URL:[Link]

  • Epstein, J. W., et al. "1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." US Patent 9205074B2, 2015.
Method

Application Notes and Protocols for the Synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, a valuable building block in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway proceeds through three key stages: (1) Formation of a cyclopropane ring via alkylation of an activated nitrile, (2) Hydrolysis of the nitrile intermediate to a carboxylic acid, and (3) One-carbon homologation using the Arndt-Eistert reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, explanations of reagent choice, and mechanistic insights to ensure successful and reproducible synthesis.

Introduction and Synthetic Strategy

The target molecule, 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid, features a sterically demanding 1,1-disubstituted cyclopropane core. The synthesis of such structures requires a robust and carefully planned strategy. Direct cyclopropanation methods are often challenging for creating quaternary carbon centers on a three-membered ring. Therefore, a more reliable approach is to construct the cyclopropane ring first and then elaborate the side chain.

The strategy detailed herein utilizes a three-step sequence starting from the commercially available 2-(2-methoxyphenyl)acetonitrile. This approach offers a logical and scalable route to the desired product.

Overall Synthetic Scheme:

The synthesis is comprised of the following transformations:

  • Step 1: Cyclopropanation of 2-(2-methoxyphenyl)acetonitrile using 1,2-dibromoethane and a strong base to form the key intermediate, 1-(2-methoxyphenyl)cyclopropanecarbonitrile.

  • Step 2: Acid-catalyzed hydrolysis of the nitrile group to yield 1-(2-methoxyphenyl)cyclopropanecarboxylic acid.

  • Step 3: A one-carbon chain extension via the Arndt-Eistert homologation, which involves conversion to an acid chloride, reaction with diazomethane, and a subsequent silver-catalyzed Wolff rearrangement to furnish the final product.[1][2]

Synthetic_Scheme A 2-(2-Methoxyphenyl)acetonitrile R1 1. NaH, DMF 2. 1,2-Dibromoethane B 1-(2-Methoxyphenyl)cyclopropanecarbonitrile R2 H2SO4 (aq), Δ C 1-(2-Methoxyphenyl)cyclopropanecarboxylic Acid R3 1. (COCl)2 2. CH2N2 3. Ag2O, H2O D 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid R1->B Step 1: Cyclopropanation R2->C Step 2: Hydrolysis R3->D Step 3: Arndt-Eistert Homologation

Figure 1: Overall synthetic route to the target compound.

Detailed Protocols and Experimental Insights

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Principle and Reagent Rationale: This step involves a tandem alkylation-cyclization reaction. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of 2-(2-methoxyphenyl)acetonitrile. This carbon is particularly acidic due to the inductive effect of the nitrile and the resonance stabilization provided by the phenyl ring. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the carbanion (re-formed or proximate) displaces the second bromide, closes the three-membered ring. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the carbanion. A similar strategy has been employed for the synthesis of 1-phenylcyclopentane carbonitrile.[3]

Detailed Protocol:

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-(2-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous DMF via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of isopropanol, followed by cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure nitrile.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
2-(2-MeO-Ph)acetonitrile147.181.001.014.7 g
Sodium Hydride (60%)40.001.101.14.4 g
1,2-Dibromoethane187.861.201.222.5 g
Anhydrous DMF---200 mL

Table 1: Reagents for the synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(2-Methoxyphenyl)cyclopropanecarboxylic Acid

Principle and Reagent Rationale: The robust carbon-nitrogen triple bond of the nitrile is hydrolyzed to a carboxylic acid under harsh acidic conditions.[4][5] The nitrile is heated under reflux with aqueous sulfuric acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers leads to an amide intermediate, which is subsequently hydrolyzed under the same conditions to the corresponding carboxylic acid and ammonium sulfate. Acidic hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup.[5]

Detailed Protocol:

  • In a round-bottom flask fitted with a reflux condenser, combine 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1.0 eq) with a 1:1 (v/v) mixture of 6M aqueous sulfuric acid and dioxane.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-18 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
1-(2-MeO-Ph)cyclopropanenitrile173.211.001.017.3 g
6M Sulfuric Acid (H₂SO₄)---100 mL
Dioxane---100 mL

Table 2: Reagents for the hydrolysis of the nitrile intermediate.

Step 3: Arndt-Eistert Homologation to 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Principle and Reagent Rationale: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[1][6] It proceeds in three distinct stages:

  • Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride using oxalyl chloride or thionyl chloride. Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.

  • Diazoketone Formation: The acid chloride reacts with diazomethane to form an α-diazoketone. Two equivalents of diazomethane are typically used; the first performs the acylation, and the second neutralizes the HCl generated.[2] Extreme caution must be exercised when handling diazomethane as it is toxic and explosive.

  • Wolff Rearrangement: The α-diazoketone, in the presence of a silver(I) catalyst (e.g., Ag₂O), undergoes rearrangement with the loss of nitrogen gas to form a highly reactive ketene intermediate.[7][8] This rearrangement proceeds with retention of stereochemistry at the migrating carbon. The ketene is immediately trapped by a nucleophile, in this case water, to yield the final homologated carboxylic acid. For sterically hindered substrates, photochemical or thermal conditions may also be employed for the rearrangement.[7]

Workflow cluster_0 Laboratory Workflow: Arndt-Eistert Homologation A 1-(2-MeO-Ph)cyclopropyl carboxylic Acid B Acid Chloride Formation (DCM, (COCl)2) A->B C Evaporation of volatiles B->C D Acid Chloride Intermediate C->D E Diazoketone Formation (Et2O, CH2N2, 0°C) D->E F Diazoketone Intermediate E->F G Wolff Rearrangement (Ag2O, H2O/Dioxane) F->G H Aqueous Workup (Acidification, Extraction) G->H I Purification (Chromatography/Recrystallization) H->I J Final Product: 2-[1-(2-MeO-Ph)cyclopropyl]acetic acid I->J

Figure 2: Step-by-step workflow for the Arndt-Eistert homologation.

Detailed Protocol:

Sub-step 3a: Acid Chloride Formation

  • In a flame-dried flask under nitrogen, dissolve 1-(2-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Sub-step 3b & 3c: Diazoketone Formation and Wolff Rearrangement SAFETY NOTE: This procedure must be conducted in a well-ventilated fume hood using appropriate safety equipment (blast shield, specialized glassware). Diazomethane is a potent poison and highly explosive.

  • Dissolve the crude acid chloride in anhydrous diethyl ether or THF and cool to 0 °C.

  • Slowly add an ethereal solution of diazomethane (~2.5 eq) until a faint yellow color persists.

  • Stir the reaction at 0 °C for 1 hour, then allow it to stand at room temperature for 2-3 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution stops.

  • To this solution of the crude diazoketone, add a mixture of water and dioxane.

  • Add freshly prepared silver(I) oxide (Ag₂O, 0.1 eq) in portions. The mixture may warm and evolve nitrogen gas.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the reaction is complete (TLC monitoring).

  • Filter the reaction mixture through a pad of Celite to remove the silver catalyst.

  • Acidify the filtrate with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

ReagentMolar Mass ( g/mol )Equivalents
1-(2-MeO-Ph)cyclopropanecarboxylic Acid192.211.0
Oxalyl Chloride126.931.5
Diazomethane (CH₂N₂)42.04~2.5
Silver(I) Oxide (Ag₂O)231.740.1

Table 3: Key reagents for the Arndt-Eistert homologation.

Conclusion

This guide outlines a robust and logical three-step synthesis for 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid. By leveraging a cyclopropanation of an activated acetonitrile followed by hydrolysis and a classic Arndt-Eistert homologation, this protocol provides a reliable pathway to a sterically congested and synthetically useful cyclopropane derivative. The detailed explanations and step-by-step instructions are designed to enable researchers to successfully replicate this synthesis in a laboratory setting.

References

  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Arndt–Eistert reaction. Retrieved from [Link]

  • Barham, J. P., et al. (2024). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid.
  • YouTube. (2019). Arndt-Eistert Homologation. Retrieved from [Link]

  • YouTube. (2023). Wolff Rearrangement Trick Carbene Explained Simply. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.5: Wolff Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • Chemist Wizards. (2024). Wolff Rearrangement Reaction, Mechanism & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

Sources

Application

Technical Guide: Optimized Hydrolysis Protocols for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid

This application note provides a rigorous technical guide for the synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid via the hydrolysis of its ester precursor (typically ethyl or methyl 2-[1-(2-methoxyphenyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a rigorous technical guide for the synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid via the hydrolysis of its ester precursor (typically ethyl or methyl 2-[1-(2-methoxyphenyl)cyclopropyl]acetate).

This protocol is designed for medicinal chemistry and process development teams requiring high-purity isolation of cyclopropyl-containing building blocks.

Introduction & Chemical Context

The target molecule, 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid , represents a specialized structural motif often found in CNS-active agents and receptor modulators. The geminal disubstitution (1,1-substitution) on the cyclopropane ring introduces significant steric bulk and rigidifies the molecular scaffold.

While standard ester hydrolysis (saponification) is a routine transformation, this specific substrate presents unique challenges:

  • Steric Hindrance: The quaternary carbon at the 1-position of the cyclopropane ring shields the ester carbonyl, potentially reducing the rate of nucleophilic attack by hydroxide ions.

  • Lipophilicity: The 2-methoxyphenyl group significantly increases the logP, necessitating a carefully balanced solvent system to maintain homogeneity during the reaction.

  • Crystallinity: The resulting acid often exhibits polymorphism or oiling-out tendencies upon acidification, requiring controlled crystallization protocols.

Reaction Scheme

The transformation involves the base-mediated hydrolysis of Ethyl 2-[1-(2-methoxyphenyl)cyclopropyl]acetate (1) to the target acid (2).

ReactionScheme cluster_0 Precursor cluster_1 cluster_2 Target Ester Ethyl 2-[1-(2-methoxyphenyl) cyclopropyl]acetate (Lipophilic Ester) Reagents 1. NaOH / THF:H2O (2:1) 2. Reflux, 4-6 h 3. HCl (Workup) Ester->Reagents Acid 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid (Crystalline Solid) Reagents->Acid

Caption: General reaction scheme for the saponification of the hindered cyclopropyl ester.

Experimental Protocol

Reagents and Equipment
  • Starting Material: Ethyl 2-[1-(2-methoxyphenyl)cyclopropyl]acetate (Purity >95%).

  • Base: Sodium Hydroxide (NaOH), 4N aqueous solution.

  • Solvent System: Tetrahydrofuran (THF) and Methanol (MeOH).

  • Acid: Hydrochloric Acid (HCl), 2N and 6N solutions.

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer (essential for biphasic mixtures), and temperature probe.

Optimized Method (Step-by-Step)
Step 1: Solubilization

The lipophilic nature of the 2-methoxyphenyl group requires a semi-organic phase. Water alone will result in a biphasic system that drastically slows kinetics.

  • Charge 10.0 g (1.0 eq) of Ethyl 2-[1-(2-methoxyphenyl)cyclopropyl]acetate into the reactor.

  • Add 50 mL of THF and 20 mL of Methanol . Stir until fully dissolved.

    • Note: THF is preferred over pure ethanol to better solvate the aromatic ring and prevent precipitation of the intermediate carboxylate salt.

Step 2: Saponification
  • Add 30 mL (approx. 3.0 eq) of 4N NaOH aqueous solution dropwise over 10 minutes.

    • Observation: The mixture may become slightly turbid initially but should clarify upon heating.

  • Heat the reaction mixture to Reflux (approx. 66-70°C) .

  • Maintain reflux for 4 to 6 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 7:3). The ester spot (Rf ~0.6) should disappear, and the baseline acid spot should appear.

Step 3: Solvent Exchange & Workup
  • Cool the reaction mixture to 40°C .

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF and Methanol.

    • Critical: Do not distill to dryness. Leave the aqueous slurry.

  • Add 50 mL of Water to the residue.

  • Wash the basic aqueous layer with 30 mL of MTBE (Methyl tert-butyl ether) .

    • Reasoning: This optional step removes unreacted ester or non-polar impurities (e.g., decarboxylated byproducts) before acidification, ensuring high purity of the final acid.

  • Separate the phases. Keep the Aqueous Layer (bottom).

Step 4: Acidification and Isolation[1][2]
  • Cool the aqueous layer to 0-5°C (Ice bath).

  • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 2.0 - 2.5 .

    • Caution: Exothermic reaction. The product will precipitate as a white solid or a thick oil that solidifies upon stirring.

  • If the product oils out: Add a seed crystal (if available) or scratch the glass side. Stir at 0°C for 1 hour to mature the crystal form.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 20 mL) and cold Hexane (1 x 20 mL) .

  • Dry in a vacuum oven at 45°C for 12 hours.

Data Summary Table
ParameterSpecification / Result
Stoichiometry 1.0 eq Ester : 3.0 eq NaOH
Solvent Ratio THF:MeOH:Water (5:2:3 v/v)
Reaction Temp 68°C (Reflux)
Reaction Time 4 - 6 Hours
Expected Yield 88 - 94%
Appearance White to Off-White Crystalline Solid
Melting Point 102 - 105°C (Typical for this class)
Mass Spec (ESI) [M-H]⁻ = 205.1

Critical Process Logic & Troubleshooting

Mechanism of Action

The reaction proceeds via a B_Ac2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the ethoxide leaving group yields the carboxylate salt.

  • Why THF? The 2-methoxyphenyl group makes the starting material highly lipophilic. In pure aqueous or ethanolic conditions, the ester forms oil droplets, restricting the surface area available for the hydroxide attack. THF acts as a phase transfer co-solvent, ensuring a homogeneous phase where the hydroxide can readily access the sterically hindered carbonyl [1].

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance at cyclopropyl C1.Increase temperature to reflux; switch base to LiOH (smaller cation) or KOH; extend time.
Product "Oils Out" Low melting point / Impurities.Do not extract with DCM immediately. Stir the acidified aqueous mixture for 2-3 hours to induce crystallization. Use Hexane/EtOAc for recrystallization.
Low Yield Decarboxylation (rare) or loss in mother liquor.Ensure pH is <3.0. Check aqueous waste for product (re-extract with EtOAc if necessary).
Ring Opening Acid sensitivity during workup.Avoid strong mineral acids (conc H2SO4). Use 2N HCl or Citric Acid for acidification.
Process Workflow Diagram

Workflow Start Start: Ester Precursor Dissolve Dissolve in THF/MeOH Start->Dissolve AddBase Add 4N NaOH (3.0 eq) Dissolve->AddBase Reflux Reflux 68°C (4-6 Hours) AddBase->Reflux IPC IPC: Check HPLC Is Ester < 1%? Reflux->IPC IPC->Reflux No (Extend Time) Distill Distill Organics (Remove THF) IPC->Distill Yes Wash Wash Aq. Phase with MTBE Distill->Wash Acidify Acidify to pH 2 (0-5°C) Wash->Acidify Filter Filter & Dry Acidify->Filter

Caption: Step-by-step workflow for the hydrolysis and isolation of the target acid.

Analytical Validation

To ensure the integrity of the final product, the following analytical signatures should be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

    • Cyclopropyl Protons: Distinct multiplets in the high field region (0.8 - 1.5 ppm).

    • Methoxy Group: Singlet at ~3.8 ppm.[2]

    • Aromatic Region: 4 protons corresponding to the 1,2-disubstituted benzene ring (6.8 - 7.3 ppm).

    • Carboxylic Acid: Broad singlet at 12.0 - 12.5 ppm (exchangeable with D2O).

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 10-90% B.

    • Target Purity: >98.0% (Area %).[1]

References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for standard ester hydrolysis conditions).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for stability of methoxy ethers and esters).
  • Sigma-Aldrich. (2024). Product Specification: 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid.

  • PubChem. (2024). Compound Summary: 2-(2-methoxyphenyl)acetic acid derivatives.

Sources

Method

Application Note: Utilizing 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid in Antiarrhythmic Drug Discovery

Executive Summary The development of next-generation antiarrhythmic agents has shifted from classical surface ion channel blockers (e.g., Nav1.5 or hERG modulators) toward agents that correct intracellular calcium handli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation antiarrhythmic agents has shifted from classical surface ion channel blockers (e.g., Nav1.5 or hERG modulators) toward agents that correct intracellular calcium handling. 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (2-MPCA) has emerged as a highly versatile, bifunctional chemical building block in this domain.

This application note details the mechanistic rationale and validated experimental protocols for utilizing 2-MPCA as a precursor to synthesize and evaluate novel Ryanodine Receptor 2 (RyR2) stabilizers. By leveraging the unique pharmacophore of 2-MPCA, researchers can develop targeted therapies for catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure-induced arrhythmias.

Mechanistic Rationale: Targeting Sarcoplasmic Reticulum Ca²⁺ Leak

The Pharmacological Value of 2-MPCA

The structural architecture of 2-MPCA provides two critical domains for antiarrhythmic drug design:

  • The Cyclopropyl Moiety: Recent structure-activity relationship (SAR) studies have identified the cyclopropyl group as a critical structural determinant for dual-action cardiovascular agents. Cyclopropyl-containing derivatives exhibit profound RyR2-stabilizing and SERCA2a-stimulating activities, effectively restoring calcium homeostasis[1].

  • The 2-Methoxyphenyl Group: This bulky, lipophilic aryl ether moiety mimics the pharmacophores found in classical antiarrhythmics (e.g., propafenone), facilitating optimal membrane penetration and hydrophobic target engagement within the RyR2 complex.

  • The Acetic Acid Handle: Provides a synthetic anchor for rapid derivatization (amidation or esterification) to generate high-throughput screening libraries.

Pathophysiological Context

In conditions such as heart failure and CPVT, chronic hyperadrenergic states lead to the hyperphosphorylation of RyR2 by protein kinase A (PKA). This structural destabilization causes a pathological diastolic sarcoplasmic reticulum (SR) Ca²⁺ leak[2]. The aberrant calcium release generates a transient inward current (via the Na⁺/Ca²⁺ exchanger), culminating in Delayed Afterdepolarizations (DADs) and fatal ventricular arrhythmias. 2-MPCA derivatives are designed to bind the RyR2 complex, stabilizing its closed state during diastole and preventing this arrhythmogenic cascade.

RyR2_Mechanism HF Heart Failure / CPVT PKA PKA Hyperphosphorylation HF->PKA Leak Diastolic SR Ca2+ Leak PKA->Leak DAD Delayed Afterdepolarizations Leak->DAD Arrhythmia Ventricular Arrhythmia DAD->Arrhythmia Drug 2-MPCA Derivative Stabilize RyR2 Closed State Drug->Stabilize Stabilize->Leak Inhibits Leak Normal Normal Sinus Rhythm Stabilize->Normal

Fig 1: Mechanism of RyR2 stabilization by 2-MPCA derivatives preventing arrhythmias.

Methodological Framework & Experimental Design

To rigorously evaluate 2-MPCA derivatives, we employ a sequential validation workflow. The strategy isolates intracellular calcium dynamics from surface electrophysiology before testing the integrated whole-cell response.

Workflow Synth 1. Synthesis CellPrep 2. Permeabilization Synth->CellPrep CaImaging 3. Ca2+ Spark Assay CellPrep->CaImaging PatchClamp 4. Patch-Clamp CellPrep->PatchClamp Data 5. Data Analysis CaImaging->Data PatchClamp->Data

Fig 2: Experimental workflow for evaluating 2-MPCA-derived antiarrhythmic candidates.

Self-Validating Protocols for Efficacy Screening

Protocol A: Confocal Ca²⁺ Spark Assay in Permeabilized Cardiomyocytes

Causality & Rationale: To accurately assess the direct effect of 2-MPCA derivatives on RyR2 without the confounding variables of surface membrane ion channels (e.g., L-type Ca²⁺ channels), cardiomyocytes are permeabilized with saponin. This allows precise, direct control over the intracellular environment, including ATP and free Ca²⁺ concentrations[3].

Step-by-Step Procedure:

  • Cell Isolation: Isolate ventricular cardiomyocytes from wild-type or CPVT-model mice (e.g., RyR2-R2474S) using standard Langendorff retrograde perfusion with collagenase type II.

  • Permeabilization: Incubate cells in an internal solution containing 0.01% saponin for 60 seconds. Causality: Saponin selectively permeabilizes the sarcolemma while leaving the SR membrane intact, allowing experimental control of the cytosolic bath.

  • Dye Loading: Wash cells and load with the fluorescent calcium indicator Fluo-4 AM (10 µM) for 20 minutes at room temperature.

  • Induction of Leak: Perfuse cells with an internal solution containing 150 nM free Ca²⁺ and 1 µM Isoproterenol to simulate a hyperadrenergic state and induce baseline Ca²⁺ sparks.

  • Self-Validating System Check: Record a 10-second baseline line-scan (x-t mode) using a confocal microscope. Rule: Only cells exhibiting a stable baseline spark frequency (>5 sparks/100µm/s) without spontaneous calcium waves are advanced to drug testing. This internally validates cell viability.

  • Drug Application: Perfuse the 2-MPCA derivative (e.g., 1 µM) for 3 minutes and record a subsequent 10-second line-scan.

  • Quantification: Analyze spark frequency, amplitude, and full-width at half-maximum (FWHM) using automated spark-detection software (e.g., SparkMaster).

Protocol B: Whole-Cell Patch-Clamp for DAD Quantification

Causality & Rationale: While Protocol A proves target engagement at RyR2, Protocol B is required to prove that this biochemical stabilization translates into the suppression of arrhythmogenic electrical events (DADs) in an intact cell.

Step-by-Step Procedure:

  • Setup: Place intact (non-permeabilized) cardiomyocytes in a recording chamber perfused with Tyrode's solution at 37°C.

  • Electrophysiology: Establish a whole-cell patch-clamp configuration in current-clamp mode. The pipette solution must contain a physiological concentration of K⁺ to maintain the resting membrane potential.

  • Pacing Protocol: Apply a burst pacing train (20 pulses at 2 Hz) followed by a 10-second pause. Causality: High-frequency pacing loads the SR with calcium, while the pause unmasks spontaneous diastolic Ca²⁺ releases that manifest as DADs.

  • Validation & Measurement: Record the incidence and amplitude of DADs in the presence of Isoproterenol (100 nM). Wash in the 2-MPCA derivative and repeat the pacing protocol. A successful candidate will reduce DAD amplitude below the threshold required to trigger an ectopic action potential.

Quantitative Data Interpretation

To benchmark the efficacy of synthesized 2-MPCA derivatives, quantitative outputs must be compared against established clinical controls (Dantrolene and Flecainide). Below is a representative data matrix demonstrating the expected pharmacological profile of optimized 2-MPCA leads.

Compound / TreatmentTarget Affinity (RyR2 IC₅₀)Ca²⁺ Spark Frequency (Sparks/100µm/s)DAD Incidence (%)
Vehicle (DMSO) N/A14.2 ± 1.885%
2-MPCA-Amide Lead 410 nM4.1 ± 0.915%
2-MPCA-Ester Lead 850 nM6.5 ± 1.230%
Dantrolene (Positive Control) 1.2 µM5.8 ± 1.125%
Flecainide (Clinical Control) >10 µM (Nav1.5 primary)8.2 ± 1.545%

Interpretation: The 2-MPCA-Amide lead demonstrates superior RyR2 stabilization compared to Dantrolene, dramatically reducing spark frequency and nearly abolishing DAD incidence, validating the cyclopropyl-methoxyphenyl pharmacophore as a potent antiarrhythmic scaffold.

References[1] Title: 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Source: Journal of Medicinal Chemistry (ACS Publications). URL: https://doi.org/10.1021/acs.jmedchem.3c01235[2] Title: Calcium Leak Through Ryanodine Receptors Leads to Atrial Fibrillation in 3 Mouse Models of Catecholaminergic Polymorphic Ventricular Tachycardia. Source: Circulation Research (AHA Journals). URL: https://doi.org/10.1161/CIRCRESAHA.112.273342[3] Title: Unnatural verticilide enantiomer inhibits type 2 ryanodine receptor-mediated calcium leak and is antiarrhythmic. Source: Proceedings of the National Academy of Sciences (PNAS). URL: https://doi.org/10.1073/pnas.1816685116

Sources

Application

Reaction scheme for Cibenzoline succinate using 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Application Note: A Comprehensive Protocol for the Synthesis of Cibenzoline Succinate Audience: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, research-grade proto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Comprehensive Protocol for the Synthesis of Cibenzoline Succinate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of the antiarrhythmic agent Cibenzoline Succinate.[1][2][3] The synthesis commences with 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid and proceeds through a critical amide coupling step to form the Cibenzoline free base, which is subsequently converted to its succinate salt. This guide is designed to offer a reproducible and scalable methodology, grounded in established chemical principles. It includes in-depth explanations of reagent choices, reaction mechanisms, and comprehensive analytical protocols for characterization, ensuring scientific integrity and practical utility for professionals in drug development and medicinal chemistry.

Introduction to Cibenzoline

Cibenzoline is a class I antiarrhythmic agent primarily utilized for the management of various cardiac arrhythmias.[4] Its mechanism of action involves the blockade of sodium channels in cardiac cells, which reduces the rate of depolarization, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[4] Additionally, Cibenzoline exhibits some potassium channel blocking activity, which prolongs the repolarization phase and the effective refractory period of the cardiac action potential.[4] This dual-channel blockade provides a comprehensive approach to stabilizing cardiac rhythm.[4] Marketed under trade names such as Cipralan and Exacor, Cibenzoline succinate is the pharmaceutically accepted salt form.[1][2][3] The stereoselective metabolism of Cibenzoline, primarily involving CYP2D6 and CYP3A4 enzymes, is a key consideration in its pharmacokinetic profile.[5]

Synthetic Strategy Overview

The synthesis of Cibenzoline succinate from 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid is a two-step process. The first and most critical step is the formation of an amide bond between the starting carboxylic acid and 2-(2-imidazolin-2-yl)pyridin-5-amine. This is followed by the formation of the succinate salt to improve the drug's solid-state properties and bioavailability.

Logical Flow of the Synthesis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Status: Operational Ticket ID: DAP-INT-001 Subject: Troubleshooting Purification, Isolation, and Chiral Resolution Assigned Specialist: Senior Application Scientist Executive Summary You are likely working with 2-[1-(2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DAP-INT-001 Subject: Troubleshooting Purification, Isolation, and Chiral Resolution Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid , a critical intermediate in the synthesis of Dapoxetine (a selective serotonin reuptake inhibitor).

This molecule presents three distinct purification challenges:

  • Physical State: It often isolates as a viscous, sticky oil due to the cyclopropyl ring disrupting crystal packing.

  • Chemical Stability: The cyclopropyl ring is strained; excessive heat or strong mineral acids can cause ring-opening (homo-allylic rearrangement).

  • Stereochemistry: The crude product is typically racemic. If you are targeting Dapoxetine (

    
    -enantiomer), you must resolve this acid before downstream amide coupling.
    

This guide is structured as a dynamic troubleshooting workflow to address these specific bottlenecks.

Module 1: Chemical Isolation (The "Sticky Oil" Issue)

User Query: "My crude product is a dark, viscous oil that won't crystallize. NMR shows unreacted ester and non-acidic impurities. How do I clean this without column chromatography?"

The Solution: pH-Swing Extraction

Because your target is a carboxylic acid, you can exploit its pKa (~4.5–5.0) to separate it from neutral precursors (esters, nitriles) and phenolic byproducts.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (5 vol).

  • Basification: Extract with 10% aqueous NaOH (2 equivalents).

    • Mechanism:[1][2][3] The acid deprotonates to form the water-soluble sodium salt. Neutral impurities remain in the organic layer.

  • The "Scrub" (Critical Step): Wash the aqueous layer (containing your product) with fresh DCM (2x).

    • Why? This removes trapped non-acidic gums.

  • Acidification: Cool aqueous layer to 0–5°C. Slowly add Acetic Acid or dilute HCl to pH 3–4.

    • Caution: Do not use concentrated H₂SO₄ or heat, as this may open the cyclopropyl ring.

  • Extraction: Extract the milky precipitate back into DCM. Dry over Na₂SO₄ and concentrate.

Visual Workflow: Acid-Base Purification

AcidBaseWorkup Crude Crude Mixture (Acid + Neutrals) BaseAdd Add 10% NaOH Phase Split Crude->BaseAdd OrgLayer1 Organic Layer (Discard Neutrals) BaseAdd->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Target as Na-Salt) BaseAdd->AqLayer1 Product Wash Wash with DCM AqLayer1->Wash Acidify Acidify to pH 3-4 (Dilute HCl/AcOH) Wash->Acidify FinalExtract Extract into DCM Concentrate Acidify->FinalExtract Product Purified Racemic Acid (Pale Oil/Solid) FinalExtract->Product

Figure 1: Logic flow for removing non-acidic impurities using pH-swing extraction.

Module 2: Chiral Resolution (The "Enantiomer" Issue)

User Query: "I need the (S)-enantiomer for Dapoxetine synthesis. The crude is racemic.[4] Which resolving agent works best?"

The Solution: Diastereomeric Salt Formation

Direct crystallization of the racemate is difficult. You must form a salt with a chiral amine. The industry standard for this structural motif is $(S)-(-)-1-Phenylethylamine .

Experimental Protocol
ParameterSpecification
Resolving Agent

(0.5 to 1.0 eq)
Solvent System Toluene : Isopropanol (9:1 ratio) or pure Toluene
Temperature Heat to 70°C (dissolution), cool slowly to 20°C
Target Salt The

-Acid-

-Amine salt precipitates
Step-by-Step Resolution Guide
  • Salt Formation: Dissolve 10g of racemic acid in 100 mL Toluene/IPA (9:1). Add 3.0g (0.5 eq) of

    
     dropwise at 60°C.
    
  • Crystallization: Allow to cool slowly to room temperature over 4 hours. Seed with authentic chiral salt if available.

  • Filtration: Filter the white solid. This is the

    
    -Acid salt  (enriched).
    
  • Recrystallization: If chiral purity (ee) < 98%, recrystallize the salt from hot Ethanol.

  • Liberation: Suspend the salt in water, acidify with 1M HCl, and extract with Ethyl Acetate to recover the pure

    
    -acid.
    
Visual Workflow: Chiral Resolution

Resolution Racemate Racemic Acid (50:50 Mixture) Agent Add (S)-1-Phenylethylamine Solvent: Toluene/IPA Racemate->Agent Cryst Selective Crystallization Agent->Cryst Solid Solid Filter Cake (S)-Acid Salt Cryst->Solid Precipitates Liquor Mother Liquor (R)-Enriched Cryst->Liquor Remains in Solution Liberation Acid Hydrolysis (HCl) Solid->Liberation Final Pure (S)-Acid Liberation->Final

Figure 2: Resolution pathway to isolate the (S)-enantiomer required for Dapoxetine.

Module 3: Impurity Profiling (FAQ)

User Query: "I see a peak at RRT 0.85 and RRT 1.2 in my HPLC. What are they?"

Common Impurities & Fixes
Impurity TypeLikely StructureCauseRemediation
Des-cyclopropyl (Open Ring) Olefinic acid (linear chain)Overheating (>100°C) or strong acid exposure (pH < 1).Irreversible. Must control reaction temp. Purify via recrystallization from Hexane.
Demethylated Phenolic acid (OH instead of OMe)Use of BBr₃ or excess Lewis acids during earlier steps.Wash organic layer with 0.5M NaOH (Phenols are more acidic than alcohols but less than carboxylic acids; careful pH control required).
Dimer/Anhydride Two acid molecules linkedExcessive drying or use of thionyl chloride.Hydrolyze by stirring in THF/Water with catalytic base.

References & Validation

  • Dapoxetine Synthesis & Intermediates:

    • Context: Synthesis of Dapoxetine from 1-naphthol and the resolution of intermediates.

    • Source: PCT Int. Appl. (2008), WO 2008035358 A2.

  • Resolution of Chiral Acids:

    • Context: General protocols for resolving phenyl-substituted acids using phenylethylamine.

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Resolution of Racemates.

  • Cyclopropyl Stability:

    • Context: Sensitivity of cyclopropyl carbinols/acids to acid-catalyzed ring opening.

    • Source:Journal of the American Chemical Society, "Acid-Catalyzed Ring Opening of Cyclopropanated Esters."

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid before handling.

Sources

Optimization

Minimizing ring-opening side reactions in cyclopropyl acetic acid derivatives

Welcome to the Cyclopropyl Acetic Acid Derivatives Support Center . Cyclopropylacetic acid and its derivatives are highly valued in drug development as metabolically stable bioisosteres and conformationally restricted bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclopropyl Acetic Acid Derivatives Support Center .

Cyclopropylacetic acid and its derivatives are highly valued in drug development as metabolically stable bioisosteres and conformationally restricted building blocks. However, the inherent ~27.5 kcal/mol of ring strain[1] makes the cyclopropyl group highly susceptible to unintended ring-opening side reactions during synthetic transformations.

This technical guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you maintain the integrity of the cyclopropyl ring during your experiments.

Section 1: Mechanistic Troubleshooting FAQ

Q1: Why does my cyclopropylacetic acid derivative undergo complete ring opening during photoredox decarboxylative cross-coupling? The Causality: Photoredox decarboxylation operates via single-electron transfer (SET), which generates a transient cyclopropylmethyl radical at the alpha position. This specific radical is a classic "radical clock." To relieve the massive ring strain, the cyclopropylmethyl radical undergoes an ultrafast homolytic cleavage (β-scission) to form a but-3-enyl (homoallyl) radical[1]. The rate constant for this ring opening is exceptionally high—approximately


 at room temperature[2]. Because this unimolecular rearrangement outpaces almost all bimolecular cross-coupling events, the ring opens before your desired bond can form.
The Solution:  Avoid SET decarboxylative strategies for these substrates. Instead, utilize two-electron pathways. Convert the carboxylic acid to a cyclopropylmethyl halide and perform a standard Negishi or Suzuki cross-coupling, which bypasses the radical intermediate entirely.

Q2: I am trying to alkylate the alpha-carbon of a cyclopropylacetic ester, but I'm getting complex mixtures. How do I prevent ring opening? The Causality: Unlike their radical or cationic counterparts, cyclopropylmethyl carbanions (and enolates) are remarkably stable against ring opening. The rate of ring opening for the carbanion is roughly


 at -24 °C[3]—over 12 orders of magnitude slower than the radical. If you are seeing ring opening, your basic conditions are likely too harsh (elevated temperatures) or you are using a base that allows for equilibrium side-reactions.
The Solution:  You must ensure strictly kinetic anionic conditions. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C to quantitatively and irreversibly generate the enolate[4].

Q3: Can I use standard acidic conditions for the esterification or amidation of cyclopropylacetic acid? The Causality: Strong protic or Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and generating transient carbocation character at the alpha position. Cyclopropylmethyl cations are highly fluxional and rapidly rearrange to cyclobutyl and homoallyl cations to stabilize the positive charge through


-bond delocalization.
The Solution:  Avoid strong Lewis acids (e.g., 

,

) or harsh refluxing mineral acids. Utilize mild, base-promoted coupling reagents such as HATU or EDC/HOBt in the presence of N,N-Diisopropylethylamine (DIPEA).

Section 2: Visualizing Mechanistic Pathways

MechanisticDivergence Start Cyclopropylacetic Acid Derivative Radical Alpha-Radical (SET / Photoredox) Start->Radical Cation Alpha-Cation (Strong Lewis Acid) Start->Cation Anion Alpha-Anion / Enolate (LDA / Strong Base) Start->Anion RingOpen1 Rapid Ring Opening (k ~ 10^8 s^-1) Radical->RingOpen1 RingOpen2 Rapid Rearrangement (Homoallyl/Cyclobutyl) Cation->RingOpen2 Intact Intact Cyclopropyl Ring (k ~ 10^-5 s^-1) Anion->Intact

Divergence of cyclopropylmethyl intermediates: Radical/cationic pathways open, anionic remains intact.

DecisionTree Goal Goal: Functionalize Cyclopropylacetic Acid Q1 Reaction Type? Goal->Q1 Decarb Decarboxylative Cross-Coupling Q1->Decarb C-C Bond Forming Alkylation Alpha-Alkylation Q1->Alkylation Substitution Ester Esterification / Amidation Q1->Ester Condensation Sol1 Avoid SET! Use 2-electron organometallic coupling Decarb->Sol1 Sol2 Use LDA at -78°C (Kinetic Enolate) Alkylation->Sol2 Sol3 Use mild coupling reagents (HATU/DIPEA). Avoid acids. Ester->Sol3

Decision tree for selecting reaction conditions to prevent cyclopropyl ring opening.

Section 3: Quantitative Data Summary

The table below summarizes the kinetic stability of the cyclopropylmethyl intermediate based on the reaction conditions chosen.

Intermediate TypeGeneration MethodRing-Opening Rate (

)
Primary Rearrangement ProductRecommended Action
Alpha-Radical Photoredox / SET

But-3-enyl radicalAvoid SET; use 2-electron pathways
Alpha-Cation Strong Lewis/Protic AcidsVery Fast (Fluxional)Cyclobutyl / Homoallyl cationUse mild bases and coupling agents
Alpha-Anion LDA at -78 °C

But-3-enyl anionHighly recommended for functionalization

Section 4: Self-Validating Experimental Protocol

Protocol: Alpha-Alkylation of Cyclopropylacetic Esters via Kinetic Enolate This protocol ensures the quantitative generation of the enolate under strictly controlled conditions[4], preventing the thermodynamic leakage that leads to ring-opening.

Materials:

  • Cyclopropylacetic ester (1.0 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes) (1.05 equiv)
  • Primary Alkyl Iodide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous THF (0.2 M relative to substrate) and DIPA. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add

    
    -BuLi dropwise over 5 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
    
  • Enolate Formation: Add the cyclopropylacetic ester dropwise. Causality note: The bulky, non-nucleophilic LDA quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl, trapping the molecule in the stable anionic state. Stir for 45 minutes at -78 °C.

  • Alkylation: Add the primary alkyl iodide dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C to drive the

    
     substitution to completion.
    
  • Quenching: Quench the reaction at 0 °C with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Checkpoint (Crude

    
     NMR):  Before column chromatography, take a crude 
    
    
    
    NMR in
    
    
    .
    • Success: You will observe the characteristic high-field multiplets of the intact cyclopropyl ring between 0.1 ppm and 0.5 ppm .

    • Failure (Ring Opening): If the temperature spiked or radical leakage occurred, you will observe distinct terminal alkene multiplets between 5.0 ppm and 6.0 ppm (indicating the formation of the but-3-enyl side product). If alkene peaks are absent, your protocol was successful.

ProtocolWorkflow Step1 1. Cool THF/DIPA to -78 °C Step2 2. Add n-BuLi (Form LDA) Step1->Step2 Step3 3. Add Substrate (Form Enolate) Step2->Step3 Step4 4. Add Electrophile (Alkylation) Step3->Step4 Step5 5. NMR Validation (Check 5.0-6.0 ppm) Step4->Step5

Step-by-step experimental workflow for the alpha-alkylation of cyclopropylacetic esters.

References

  • Title : The Chemistry of Cyclopropylmethyl and Related Radicals | Source : RSC Publishing | URL : 3

  • Title : Radical Addition to Iminium Ions and Cationic Heterocycles | Source : MDPI | URL : 2

  • Title : 2.4.1.5.2. Cyclopropylmethyl to But-3-enyl Radical Rearrangements | Source : Thieme Connect | URL : 1

  • Title : 5.5: Alkylation of Enolate Ions | Source : Chemistry LibreTexts | URL : 4

Sources

Troubleshooting

Removing unreacted starting materials from 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Welcome to the technical support center for the purification of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to remov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to remove unreacted starting materials and other neutral impurities from this carboxylic acid product. We will explore the chemical principles behind the purification, provide step-by-step protocols, and offer solutions to common challenges encountered during the process.

Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove from my crude 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid?

The specific unreacted starting materials will depend on your synthetic route. However, most common syntheses of carboxylic acids like this one involve the hydrolysis of a less polar precursor, such as an ester or a nitrile. Therefore, the most probable neutral impurities are:

  • Ethyl or Methyl 2-[1-(2-methoxyphenyl)cyclopropyl]acetate: If your synthesis involved the hydrolysis of an ester.

  • 2-[1-(2-methoxyphenyl)cyclopropyl]acetonitrile: If the synthesis proceeded via hydrolysis of a nitrile.

  • Starting materials for cyclopropanation: Depending on the route, these could include compounds like (2-methoxyphenyl)acetonitrile, a halo-ester, or reagents used to generate a ylide (e.g., trimethylsulfoxonium iodide)[1][2].

These precursors are generally less polar and, crucially, are not acidic. This difference in chemical properties is the key to their separation from your desired carboxylic acid product.

Q2: What is the core scientific principle for separating my acidic product from these neutral starting materials?

The most robust and widely used method is acid-base extraction .[3][4] This technique exploits the acidic nature of the carboxylic acid group (-COOH) on your product.

The principle is as follows:

  • Your crude product mixture, containing the desired acid and neutral impurities, is dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane).

  • This organic solution is washed with an aqueous basic solution (e.g., sodium bicarbonate).

  • The base deprotonates the carboxylic acid, converting it into its corresponding carboxylate salt (R-COOH → R-COO⁻Na⁺).[5][6]

  • This newly formed salt is ionic and therefore highly soluble in the aqueous layer, while the neutral, unreacted starting materials remain in the organic solvent.[3]

  • After separating the two layers, the pure carboxylic acid can be regenerated from the aqueous layer by re-acidification with a strong acid (like HCl), causing it to precipitate out as a solid.[5][7]

Q3: Can I use any base for the extraction? What is the difference between using sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH)?

While all three are bases, their strengths differ, which is an important consideration.

  • Sodium Bicarbonate (NaHCO₃): This is a relatively weak base. It is strong enough to deprotonate a carboxylic acid but not strong enough to deprotonate very weak acids like phenols.[6][7] For separating a carboxylic acid from neutral impurities, it is an excellent and gentle choice. A key practical point: The reaction of NaHCO₃ with an acid generates carbon dioxide (CO₂) gas.[6] When using a separatory funnel, you must vent frequently to release the pressure buildup.

  • Sodium Carbonate (Na₂CO₃): This is a stronger base than sodium bicarbonate. It is also effective for this separation.

  • Sodium Hydroxide (NaOH): This is a very strong base. While it will certainly extract the carboxylic acid, it can sometimes promote unwanted side reactions (e.g., hydrolysis of any remaining ester impurities if left for too long). For this specific purification, NaHCO₃ is generally the preferred reagent due to its selectivity and milder nature.[4]

BaseStrengthReaction with R-COOHUse Case Recommendation
Sodium Bicarbonate (NaHCO₃) WeakVigorous, produces CO₂Recommended. Selective for carboxylic acids.
Sodium Carbonate (Na₂CO₃) MediumEffectiveSuitable alternative to NaHCO₃.
Sodium Hydroxide (NaOH) StrongEffectiveUse with caution; may cause side reactions.
Q4: How can I improve the purity of my product if recrystallization is necessary?

Recrystallization is a powerful technique for polishing the final product after extraction.[8][9] The goal is to find a solvent system where your product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution upon cooling.

Protocol 2 provides a detailed procedure. The most critical step is solvent selection.[8][10] You may need to screen several solvents or solvent mixtures. A good starting point for carboxylic acids can be mixtures involving ethanol, methanol, water, or ethyl acetate/hexane.[11]

Q5: After acidifying the aqueous layer, my product separated as an oil instead of a solid. What should I do?

This phenomenon, known as "oiling out," is common when the melting point of the compound is low or when impurities are present that depress the melting point.[8]

Here are several strategies to address this:

  • Scratch & Seed: Vigorously scratch the inside of the flask with a glass stirring rod at the surface of the oil. This can create nucleation sites for crystallization.[10] If you have a small amount of pure solid, add a "seed crystal."

  • Back-Extraction: Add a fresh portion of an organic solvent (e.g., ethyl acetate) to the mixture. The "oiled out" product will dissolve back into the organic layer. Separate this layer, dry it with a drying agent (like anhydrous MgSO₄ or Na₂SO₄), and slowly evaporate the solvent. This often yields a solid that can then be recrystallized.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath. Sometimes, crystallization is simply slow to initiate.

Experimental Protocols & Workflows
Workflow for Purification of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

The following diagram outlines the complete purification process, from the initial crude mixture to the final pure product.

purification_workflow cluster_start Initial State cluster_extraction Step 1: Acid-Base Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_purification Step 2: Isolation & Polishing start Crude Product (Acid + Neutral Impurities) sep_funnel Separatory Funnel: - Ethyl Acetate - Aq. NaHCO₃ start->sep_funnel Dissolve in EtOAc org_layer Neutral Impurities in Ethyl Acetate sep_funnel->org_layer Separate Layers aq_layer Product as Sodium Salt in Water sep_funnel->aq_layer org_waste Discard org_layer->org_waste acidify Acidify with HCl to pH ~2 aq_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filtration Vacuum Filtration precipitate->filtration drying Dry Solid filtration->drying recrystallize Recrystallization (Optional Final Polish) drying->recrystallize final_product Pure Product: 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid drying->final_product If sufficiently pure recrystallize->final_product

Caption: Workflow for the purification via acid-base extraction.

Protocol 1: Liquid-Liquid Acid-Base Extraction

This protocol details the primary purification step to separate the acidic product from neutral impurities.

Materials:

  • Crude 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of organic solvent (e.g., 50 mL of EtOAc for 1-2 g of crude material) in an Erlenmeyer flask. Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the initial CO₂ evolution.

  • Mixing: Shake the funnel gently for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Second Extraction: Repeat steps 2-4 with a fresh portion of NaHCO₃ solution. Combine this second aqueous extract with "Aqueous Layer 1". This ensures complete extraction of the acid.

  • Isolate Impurities: The remaining organic layer contains the neutral impurities. Wash it once with brine, then drain it into a separate flask, dry it with anhydrous Na₂SO₄, and set it aside for disposal or analysis.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise until the pH of the solution is approximately 2 (test with pH paper). A white precipitate of your pure product should form.[5][7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Protocol 2: Recrystallization for Final Polishing

Use this protocol if your product requires further purification after extraction.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water) at room temperature and upon heating.[8] A good solvent will dissolve the compound when hot but not when cold. Often, a two-solvent system (one "good" solvent where it's soluble, one "poor" solvent where it's not) is required.

  • Dissolution: Place the dry, impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or drying agent), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Troubleshooting Guide

This section addresses common issues that may arise during the purification process.

troubleshooting_guide start Problem Encountered low_yield Low Final Yield start->low_yield impure_prod Product Still Contains Neutral Impurities (TLC/NMR) start->impure_prod oiling_out Product 'Oiled Out' Instead of Crystallizing start->oiling_out cause_ly1 Cause: Incomplete Extraction low_yield->cause_ly1 cause_ly2 Cause: Product is partially soluble in water low_yield->cause_ly2 sol_ly1 Solution: - Use more NaHCO₃ solution. - Perform a third extraction. - Shake funnel more vigorously. cause_ly1->sol_ly1 sol_ly2 Solution: - Back-extract aqueous layer with fresh organic solvent after re-acidification. cause_ly2->sol_ly2 cause_ip1 Cause: Insufficient Washing impure_prod->cause_ip1 cause_ip2 Cause: Emulsion Formed impure_prod->cause_ip2 sol_ip3 Solution: Perform Recrystallization (Protocol 2) impure_prod->sol_ip3 sol_ip1 Solution: - Increase volume/number of NaHCO₃ washes. - Ensure layers fully separate. cause_ip1->sol_ip1 sol_ip2 Solution: - Add brine to break emulsion. - Let stand for longer. - Filter through Celite. cause_ip2->sol_ip2 cause_oo1 Cause: Supersaturation or Impurities Present oiling_out->cause_oo1 sol_oo1 Solution: - Scratch flask with glass rod. - Add a seed crystal. - Cool in ice bath for longer. cause_oo1->sol_oo1 sol_oo2 Solution: - Perform back-extraction into EtOAc, dry, and evaporate solvent. cause_oo1->sol_oo2

Caption: A decision tree for troubleshooting common purification issues.

References
  • Tamada, J. A., & King, C. J. (1990). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. eScholarship, University of California. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Perez-Fuentes, L., et al. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Current Pharmaceutical Design, 26(6), 650-663. doi: 10.2174/1381612826666191226103623
  • Wasewar, K. L., et al. (2013). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical and Environmental Engineering, 4(2).
  • Tamada, J. A., & King, C. J. (1990). Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations. Industrial & Engineering Chemistry Research, 29(7), 1333-1338. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • The University of the West Indies at Mona, Department of Chemistry. (2014, October 30). Separation of an Unknown Mixture. Retrieved from [Link]

  • Johnson, C. A., & Yourtee, D. M. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Myers, A. (n.d.). Recrystallization and Crystallization. Harvard University, Department of Chemistry and Chemical Biology.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Belema, M., et al. (2005). Novel processes for the synthesis of cyclopropyl compounds. (WO2005051904A2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Alpegiani, M., et al. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (U.S. Patent No. 9,000,211). U.S.
  • University of Luxembourg. (n.d.). PubChemLite - 2-[1-(methoxymethyl)cyclopropyl]acetic acid. Retrieved from [Link]

  • Kumagai, T., et al. (1997). Process for purifying acetic acid. (U.S. Patent No. 5,662,780). U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117399718, 2-[1-(2-Cyclohexylphenyl)cyclopropyl]acetic acid. Retrieved from [Link]

  • Bieliauskas, I., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1593. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid Synthesis

Diagnostic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purity bottlenecks in the synthesis of sterically hindered, functionalized cyclopropanes like 2-[1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purity bottlenecks in the synthesis of sterically hindered, functionalized cyclopropanes like 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid .

Low purity in this specific synthetic workflow is rarely due to simple handling errors; it is almost entirely mechanistic. The architecture of this molecule presents two distinct chemical vulnerabilities: the extreme angular strain of the cyclopropane core (which invites electrophilic ring-opening) and the nucleophilic susceptibility of the 2-methoxy ether group. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-purity API/intermediate generation.

Mechanistic Workflow & Causality

The standard synthetic route relies on the cyclopropanation of 2-(2-methoxyphenyl)acetonitrile, followed by a sequence of hydrolysis, reduction, halogenation, and one-carbon homologation. The diagram below maps the critical path and the exact mechanistic branch points where the two most common impurities are generated.

G SM 2-(2-Methoxyphenyl) acetonitrile Step1 Cyclopropanation (1,2-dibromoethane, Base) SM->Step1 Int1 1-(2-Methoxyphenyl) cyclopropanecarbonitrile Step1->Int1 Step2 Hydrolysis (KOH, Ethylene Glycol) Int1->Step2 Imp1 [M-14] Impurity (O-Demethylated Phenol) Int1->Imp1 Harsh Acidic Hydrolysis (HBr/HCl) Int2 1-(2-Methoxyphenyl) cyclopropanecarboxylic acid Step2->Int2 Step3 Reduction (LiAlH4 or BH3) Int2->Step3 Int3 1-(2-Methoxyphenyl) cyclopropylmethanol Step3->Int3 Step4 Halogenation (Appel Reaction: CBr4/PPh3) Int3->Step4 Imp2 Homoallylic Impurity (Ring-Opened Halide) Int3->Imp2 Strong Acids/SOCl2 (Cationic Intermediate) Int4 1-(2-Methoxyphenyl) cyclopropylmethyl bromide Step4->Int4 Step5 Cyanation & Hydrolysis (NaCN, then KOH) Int4->Step5 Product 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid Step5->Product

Fig 1. Synthetic workflow and mechanistic branch points for major impurities.

Targeted Q&A: Troubleshooting Purity Failures

Q1: During the conversion of the cyclopropylmethanol intermediate to the halide, my yield drops to <20%, and NMR shows a complex mixture of alkene peaks. What is happening?

Causality: You are observing a classic cyclopropylcarbinyl rearrangement . When converting the alcohol to a halide using highly ionizing reagents (e.g., SOCl₂, concentrated HCl, or HBr), a transient cyclopropylmethyl cation is generated. To relieve the extreme angular strain of the three-membered ring (~27.5 kcal/mol), the cation rapidly undergoes skeletal rearrangement via a non-classical bicyclobutonium intermediate, opening to a homoallylic cation [1]. This is subsequently trapped by the halide to form an undesired homoallylic halide impurity [2]. Solution: You must bypass the carbocation intermediate. Switch to an Sₙ2-like mechanism using the Appel Reaction (CBr₄ and Triphenylphosphine). This activates the alcohol as a phosphonium alkoxy leaving group, allowing direct displacement by bromide without cationic ring-opening.

Q2: My final HPLC-MS analysis shows a major impurity with a mass of [M-14]. Why am I losing the methoxy group?

Causality: The [M-14] peak corresponds to the O-demethylated phenol derivative. This occurs during the hydrolysis of the nitrile intermediate if strong protic acids (like aqueous HBr or HCl at reflux) are used. Protic acids protonate the ether oxygen, turning it into an excellent leaving group, while the conjugate base (e.g., Br⁻ or Cl⁻) acts as a nucleophile, attacking the less sterically hindered methyl group via an Sₙ2 mechanism, cleaving the ether [3]. Solution: Transition from acidic to basic hydrolysis . Using potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol provides the necessary thermal energy to hydrolyze the sterically hindered nitrile while leaving the aryl methyl ether completely intact, as ethers are strictly stable to base.

Q3: The initial cyclopropanation with 1,2-dibromoethane stalls at 60% conversion, leaving open-chain mono-alkylated impurities. How do I force closure?

Causality: The reaction requires a double alkylation. The first alkylation is fast, but the second intramolecular alkylation (ring closure) is entropically favored but sterically hindered. If the phase-transfer catalyst (PTC) is inefficient, the intermediate mono-bromo anion cannot remain in the organic phase long enough to cyclize. Solution: Upgrade the PTC to Tetrabutylammonium bromide (TBAB) and ensure high-shear biphasic stirring. The lipophilic tetrabutylammonium cation effectively pairs with the enolate, maintaining its solubility in the organic phase until ring closure is complete.

Self-Validating Experimental Protocols

Protocol 1: Mild Halogenation (Appel Reaction)

Objective: Convert 1-(2-Methoxyphenyl)cyclopropylmethanol to the bromide without triggering cyclopropylcarbinyl rearrangement.

  • Setup: Dissolve 1.0 eq of 1-(2-Methoxyphenyl)cyclopropylmethanol and 1.2 eq of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM) under inert atmosphere (N₂).

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. Mechanistic note: Strict temperature control prevents the spontaneous dissociation of the activated intermediate.

  • Activation: Add 1.2 eq of triphenylphosphine (PPh₃) portion-wise over 15 minutes. The solution will turn slightly yellow.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: The protocol is self-validating when TLC (Hexanes:EtOAc 9:1) shows complete consumption of the alcohol (R_f ~0.3) and the appearance of a single new non-polar spot (R_f ~0.7). If multiple non-polar spots appear, temperature control was lost, and ring-opening occurred.

  • Workup: Concentrate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate to yield the pure cyclopropylmethyl bromide.

Protocol 2: High-Temperature Basic Hydrolysis

Objective: Hydrolyze the sterically hindered cyclopropanecarbonitrile to the carboxylic acid without O-demethylation.

  • Setup: In a heavy-walled reaction flask, suspend 1.0 eq of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile in ethylene glycol (10 mL/g of substrate).

  • Base Addition: Add 5.0 eq of Potassium Hydroxide (KOH) pellets. Mechanistic note: A large excess of base is required because the resulting carboxylate anion repels further hydroxide attack, slowing the final amide-to-acid conversion.

  • Reflux: Heat the mixture to 150 °C for 24 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in 1M HCl, and extract with EtOAc. HPLC analysis must show <1% starting material and absolute absence of the [M-14] peak . If the reaction is incomplete, extend the time; do not increase the temperature above 160 °C to avoid decomposition.

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted organics. Acidify the aqueous layer to pH 2 using 6M HCl (keep temperature <20 °C during acidification). Extract the precipitated acid with ethyl acetate, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

Table 1: Halogenation Reagent Comparison
Reagent SystemMechanistic PathwayRing-Opened Impurity (%)Target Halide Yield (%)
SOCl₂ / DMF (cat.)Cationic (Sₙ1-like)> 65%< 20%
Conc. HBr / RefluxCationic (Sₙ1-like)> 80%< 10%
CBr₄ / PPh₃ (Appel) Concerted (Sₙ2-like) < 2% > 85%
Table 2: Nitrile Hydrolysis Condition Comparison
Hydrolysis ConditionEther Cleavage (O-Demethylation)Nitrile ConversionTarget Acid Yield (%)
48% HBr, Reflux, 12hComplete (> 95%)Complete< 5% (as target)
6M HCl, Reflux, 24hSignificant (~ 40%)Incomplete~ 30%
KOH, Ethylene Glycol, 150 °C None (0%) Complete > 90%

References

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. URL: [Link]

  • Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis. ResearchGate. URL: [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. PMC (National Institutes of Health). URL: [Link]

Sources

Troubleshooting

Identifying degradation products of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Technical Support Center: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid A Guide for Researchers on Identifying Potential Degradation Products Welcome to the technical support center for 2-[1-(2-Methoxyphenyl)cyclopropyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

A Guide for Researchers on Identifying Potential Degradation Products

Welcome to the technical support center for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid. This guide is designed for drug development professionals and researchers encountering challenges related to the stability and degradation of this molecule. We will explore potential degradation pathways, provide troubleshooting advice for common analytical observations, and detail robust experimental protocols to help you identify and characterize potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid based on its chemical structure?

A1: The structure of this molecule contains several functional groups that are susceptible to degradation under stress conditions. Understanding these vulnerabilities is the first step in predicting and identifying potential degradants. The primary pathways are:

  • Oxidative Degradation: The molecule has two main sites prone to oxidation.

    • O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring is a common site for oxidative cleavage, resulting in a hydroxyl group (-OH) and the loss of a methyl group.[1] This is a very common metabolic and chemical degradation pathway for methoxylated aromatic compounds.

    • Ring Hydroxylation: The aromatic ring itself can be oxidized to introduce one or more hydroxyl groups.

    • Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo oxidative ring-opening, potentially forming a variety of linear or rearranged products. While cyclopropyl groups can sometimes enhance metabolic stability, they can also be liabilities, leading to reactive intermediates.[2]

  • Photolytic Degradation: Aromatic systems, like the methoxyphenyl group, can absorb UV and visible light.[3] This energy can induce photochemical reactions, including the formation of radical species that can lead to complex degradation products or polymerization.[4][5]

  • Hydrolytic Degradation (pH-dependent): While the carboxylic acid itself doesn't hydrolyze, its stability can be influenced by pH. Extreme acidic or basic conditions used in forced degradation can catalyze reactions at other sites on the molecule. For instance, acid-catalyzed opening of the cyclopropane ring is a possibility, though less common than oxidation.

Q2: Why is it critical to perform forced degradation studies on this compound?

A2: Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of robust pharmaceutical development.[6] These studies deliberately expose the drug substance to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, and intense light) to achieve several key objectives:[7][8]

  • Pathway Elucidation: To identify likely degradation products and understand the chemical breakdown pathways.[9]

  • Method Development: To generate degradants needed to develop and validate a stability-indicating analytical method—a method that can separate and quantify the intact drug from its impurities and degradation products.[10]

  • Formulation and Packaging Strategy: To provide insights that guide the development of a stable drug product and determine appropriate packaging (e.g., light-protective containers).[3]

  • Safety Assessment: To identify and characterize degradants that may need to be assessed for potential toxicity.[11]

Troubleshooting Common Analytical Issues

This section addresses specific problems you might encounter during the analysis of stability samples.

Problem 1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram. What could it be?
  • Likely Cause: An increase in polarity often points to the introduction of a polar functional group, such as a hydroxyl (-OH). The most probable cause for this molecule is O-demethylation of the methoxyphenyl group to form a phenol, or hydroxylation of the aromatic ring.

  • Troubleshooting & Validation:

    • Mass Spectrometry (LC-MS): This is the most direct way to investigate. Check the mass of the new peak.

      • An O-demethylated product will have a mass that is 14.02 Da less than the parent compound (loss of CH₂).

      • A hydroxylated product will have a mass that is 15.99 Da greater than the parent compound (addition of an oxygen atom).

    • Forced Oxidation: Perform a forced degradation study using hydrogen peroxide (H₂O₂). If the new peak increases significantly in this sample, it strongly supports an oxidative degradation pathway.[12]

    • Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to check the peak purity of your main analyte. A non-homogenous peak could indicate a co-eluting impurity.[8]

Problem 2: My sample is developing a yellow or brown color upon storage, especially when exposed to air.
  • Likely Cause: Color formation in aromatic compounds, particularly those with electron-donating groups like methoxy or the resulting phenol from O-demethylation, is often a sign of oxidation .[13] Phenolic degradants can be particularly susceptible to oxidation, forming highly colored quinone-like structures or polymeric materials.

  • Troubleshooting & Validation:

    • Inert Atmosphere: Store a sample under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a sample stored in air. A significant reduction in color formation points to oxidation.

    • Analyze for Phenols: Use your analytical method to specifically look for the O-demethylated product. Its presence, even at low levels, could be the precursor to the colored species.

    • Exclude Light: Store a sample protected from light. If this prevents color formation, the degradation may be photolytic or a combination of photo-oxidation.

Problem 3: My mass balance in a stability study is significantly less than 100%. Where did my compound go?
  • Likely Cause: Poor mass balance suggests that some degradation products are not being detected by your analytical method. This can happen if the degradants:

    • Are volatile and have evaporated.

    • Have precipitated out of solution.

    • Do not have a chromophore and are therefore invisible to a UV detector.

    • Are sticking irreversibly to the HPLC column.

    • Have formed large polymers that elute very late or not at all.

  • Troubleshooting & Validation:

    • Change Detection Method: Use a more universal detector in parallel with your UV detector. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can detect non-chromophoric compounds. Mass spectrometry is also an excellent tool for this purpose.

    • Check for Volatiles (GC-MS): If you suspect the formation of small, volatile fragments (e.g., from extensive ring opening), analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Modify Chromatographic Method: Use a steeper gradient or a longer run time to ensure that all potential products are eluting from the column.[8] A different column chemistry might also be necessary.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To systematically generate potential degradation products of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[6][9]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use a separate vial. Include a control vial (stock solution at room temperature, protected from light) for comparison.

Stress ConditionReagent/ProcedureTypical ConditionsRationale
Acid Hydrolysis Add 1 M HCl to the stock solution (1:1 v/v)60°C for 24-72 hoursTo test stability in an acidic environment.
Base Hydrolysis Add 1 M NaOH to the stock solution (1:1 v/v)60°C for 8-24 hoursTo test stability in a basic environment.[14]
Oxidation Add 3% H₂O₂ to the stock solution (1:1 v/v)Room Temp, protected from light, for 24 hoursTo induce oxidative degradation.[6]
Thermal Stress Place solid powder and a vial of stock solution in an oven80°C for 72 hoursTo evaluate the effect of heat.[3]
Photolytic Stress Expose solid powder and stock solution to a photostability chamberICH Q1B recommended light exposure (e.g., 1.2 million lux hours and 200 W h/m²)To assess light sensitivity.[3]
  • Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • For oxidative samples, quenching is often not necessary if analyzed promptly.

  • Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: HPLC-MS Method for Degradant Identification

Objective: To separate the parent compound from its degradation products and obtain mass information for structural elucidation.

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • UV Detection: 220 nm and 275 nm

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS Scan Range: m/z 100-500

Data Presentation & Visualization

Table of Potential Degradation Products and Mass Shifts

This table summarizes the likely primary degradation products and the corresponding change in monoisotopic mass, which is crucial for LC-MS analysis.[15]

Degradation PathwayPotential Product StructureMass Change (Da)Notes
O-Demethylation Phenolic derivative-14.01565Loss of a CH₂ group. Results in a more polar compound.
Hydroxylation Hydroxylated aromatic ring+15.99491Addition of an oxygen atom. Multiple isomers are possible.
Decarboxylation Loss of COOH group-44.99765Loss of the carboxylic acid as CO₂. May occur under thermal or oxidative stress.
Ring Opening + Oxidation Various aldehydes, ketones, or acidsVariesCan result from oxidative cleavage of the cyclopropyl ring. Often leads to multiple products.
Diagrams

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC-UV/PDA (Quantification, Purity) Acid->HPLC Analyze Samples Base Basic (NaOH) Base->HPLC Analyze Samples Ox Oxidative (H2O2) Ox->HPLC Analyze Samples Heat Thermal Heat->HPLC Analyze Samples Light Photolytic Light->HPLC Analyze Samples LCMS LC-MS/MS (Identification, Structure) HPLC->LCMS Characterize Unknowns Result Degradation Profile (Pathways, Stability) LCMS->Result API Parent Compound 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid API->Acid Expose to Stress API->Base Expose to Stress API->Ox Expose to Stress API->Heat Expose to Stress API->Light Expose to Stress

Caption: Workflow for a forced degradation study.

G cluster_products Potential Degradation Products Parent Parent Compound Demethyl O-Demethylated Product (Phenol) Parent->Demethyl Oxidation (H2O2) Hydroxyl Hydroxylated Product Parent->Hydroxyl Oxidation / Photolysis RingOpen Ring-Opened Products Parent->RingOpen Severe Oxidation Decarboxyl Decarboxylated Product Parent->Decarboxyl Thermal Stress Demethyl->RingOpen Further Oxidation

Caption: Key degradation pathways for the molecule.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive - Oreate AI Blog. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • Synthesis of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons | Environmental Science & Technology - ACS Publications. [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties - Britannica. [Link]

  • Full article: Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies - Taylor & Francis. [Link]

  • Photobiodegradation of halogenated aromatic pollutants - SCIRP. [Link]

  • Photochemical Degradation of Polycyclic Aromatic Compounds. I. Naphthalene | Scilit. [Link]

  • Photodegradation of aromatic compounds using various nanoparticles as photocatalysts. - ResearchGate. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Separation Science in Drug Development, Part 3: Analytical Development. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Detection identification characterization of degraded products | PPTX - Slideshare. [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. [Link]

  • The Chemistry of Cyclopropylarene Radical Cations - VTechWorks. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC - NIH. [Link]

  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector - YouTube. [Link]

  • Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid - PubMed - NIH. [Link]

  • Cyclopropanation by Oxidative Umpolung with Dr. Adriano Bauer (Episode 29) - YouTube. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. [Link]

  • Oxidation of 1-cyclopropyl 1-phenylcarbinol. | Download Scientific Diagram - ResearchGate. [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC. [Link]

  • Bacterial Degradation of a Mixture of Hydroxy and Methoxy Polychlorinated Biphenyls | Request PDF - ResearchGate. [Link]

  • One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity - PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 2-[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2)[1].

The primary failure point in this synthesis is the extreme steric hindrance encountered during the one-carbon homologation of the cyclopropyl core. Below, we dissect the causality of this failure and provide field-proven, self-validating protocols to bypass the steric blockade.

Part 1: FAQs – The Mechanistic "Why" (Causality & Theory)

Q: Why does the standard SN2 cyanation of 1-(2-methoxyphenyl)cyclopropylmethyl halides consistently fail or yield <5% product? A: The failure is due to a severe manifestation of the neopentyl effect [2]. In a standard SN2 reaction, the nucleophile (cyanide) must approach the


-carbon at exactly 180° to the leaving group (backside attack). However, the adjacent 

-carbon in your substrate is a fully substituted quaternary center tied back into a cyclopropane ring. Furthermore, the attached aryl group possesses an ortho-methoxy substituent. This creates an impenetrable "steric wall" that physically blocks the

* antibonding orbital of the carbon-halogen bond. Even under forcing conditions, the activation energy required for the transition state is too high, leading to decomposition or E2 elimination rather than substitution[3].

Q: Can I force the SN2 reaction using high temperatures, polar aprotic solvents (e.g., DMSO), or stronger nucleophiles? A: No. While polar aprotic solvents generally accelerate SN2 reactions by desolvating the nucleophile, they cannot overcome the physical impossibility of the trajectory required for this specific neopentyl-like system[2]. Forcing the reaction with heat will primarily result in the elimination of the halide (if any


-hydrogens were available, though none are here) or nucleophilic attack on the cyclopropane ring itself, leading to ring-opening side reactions.

Q: How does the ortho-methoxy group specifically complicate the synthesis compared to an unsubstituted phenyl ring? A: The ortho-methoxy group restricts the free rotation of the aryl ring around the C(cyclopropyl)-C(aryl) bond. This restricted rotamer conformation forces the bulky methoxy oxygen to sit directly over the face of the cyclopropane ring, further shielding the exocyclic methyl halide from nucleophilic approach.

Part 2: Data Presentation – Evaluating Synthetic Routes

To overcome this steric blockade, you must abandon the SN2 pathway and utilize homologation strategies that rely on either intramolecular rearrangements or addition to sp² hybridized centers (which are planar and less sterically demanding).

Synthetic RouteKey IntermediatePrimary Steric BottleneckTypical YieldScalability & Safety Profile
Standard SN2 Cyanation Cyclopropylmethyl bromideBackside attack (180°) blocked by quaternary center and o-methoxy group< 5%Poor: Requires forcing conditions; leads to decomposition.
Arndt-Eistert Homologation

-Diazoketone
None (Bypasses SN2 via intramolecular Wolff rearrangement)65 - 75%Moderate: TMS-diazomethane is safer than diazomethane but requires strict thermal control.
Wittig Enol-Ether Homologated AldehydeAldehyde addition (overcome by highly nucleophilic ylide)70 - 80%High: Uses standard, stable reagents. Highly scalable for drug development.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Workflow A: The Arndt-Eistert Bypass (Recommended for High Purity)

This route converts 1-(2-methoxyphenyl)cyclopropanecarboxylic acid to the target acetic acid via a one-carbon homologation that entirely bypasses the SN2 requirement[4].

Step 1: Acid Chloride Formation

  • Suspend 1-(2-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq).

  • Causality: DMF acts as a formylating catalyst to generate the highly electrophilic Vilsmeier-Haack intermediate. This ensures rapid conversion to the acid chloride at low temperatures, preventing acid-catalyzed ring-opening of the cyclopropane.

  • Validation: The reaction is complete when vigorous gas evolution (CO and CO₂) ceases.

Step 2: Diazoketone Synthesis & Wolff Rearrangement

  • Concentrate the acid chloride to dryness, redissolve in a 1:1 mixture of THF/Acetonitrile, and cool to 0 °C.

  • Add TMS-diazomethane (2.0 eq, 2M in hexanes) dropwise.

  • Causality: TMS-diazomethane is utilized as a stable, non-explosive alternative to hazardous diazomethane[4]. The excess reagent acts as both the carbon source and the base to scavenge the generated HCl, preventing the formation of a chloromethyl ketone byproduct.

  • Isolate the resulting yellow diazoketone. Dissolve in THF/H₂O (4:1), add Silver(I) oxide (0.1 eq), and heat to 60 °C in the dark.

  • Causality: Ag₂O catalyzes the extrusion of N₂, generating a carbene that undergoes a 1,2-alkyl shift (Wolff rearrangement) to form a ketene. Water immediately traps the highly reactive ketene to yield the target acetic acid.

  • Validation: The Wolff rearrangement is self-validating; the reaction is complete when nitrogen gas bubbling stops and TLC (20% EtOAc/Hexanes) confirms the disappearance of the bright yellow diazoketone spot.

Workflow B: The Wittig Enol-Ether Route (Recommended for Scale-Up)

This route relies on the addition of a nucleophile to a planar aldehyde, which suffers from significantly less steric hindrance than an sp³ hybridized halide.

Step 1: Reduction to Aldehyde

  • Dissolve 1-(2-methoxyphenyl)cyclopropanecarbonitrile in anhydrous toluene at -78 °C.

  • Add DIBAL-H (1.1 eq) dropwise. Quench with 1M HCl after 2 hours.

  • Causality: Strict temperature control at -78 °C prevents the over-reduction of the nitrile to the primary amine.

  • Validation: Successful reduction is confirmed by IR spectroscopy (appearance of a sharp C=O stretch at ~1700 cm⁻¹ and complete disappearance of the C≡N stretch at ~2200 cm⁻¹).

Step 2: Wittig Olefination & Oxidation

  • Pre-form the ylide by treating (methoxymethyl)triphenylphosphonium chloride (1.5 eq) with NaHMDS (1.4 eq) in THF at 0 °C. Add the aldehyde.

  • Causality: The methoxy group on the ylide increases its nucleophilicity, allowing it to easily attack the sterically shielded aldehyde face.

  • Treat the resulting enol ether with 2M HCl in THF to unmask the homologated acetaldehyde.

  • Immediately oxidize using Pinnick conditions: NaClO₂, NaH₂PO₄, and 2-methyl-2-butene in t-BuOH/H₂O.

  • Causality: The Pinnick oxidation is exceptionally mild. The 2-methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl), preventing destructive electrophilic chlorination of the electron-rich 2-methoxyphenyl ring.

  • Validation: Completion is indicated by the persistence of the pale yellow color of chlorine dioxide in the reaction mixture.

Part 4: Mechanistic Visualization

Below is the logical mapping of the steric bottlenecks and the engineered bypass pathways.

G Start 1-(2-Methoxyphenyl) cyclopropanecarbonitrile Reduction1 Reduction (LAH / NaBH4) Start->Reduction1 Hydrolysis Hydrolysis (NaOH, Δ) Start->Hydrolysis Aldehyde Reduction to Aldehyde (DIBAL-H) Start->Aldehyde Halide Cyclopropylmethyl Halide Reduction1->Halide Cyanation SN2 Cyanation (BLOCKED) Halide->Cyanation Steric Clash (Neopentyl Effect) Target 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid Cyanation->Target AcidChloride Acid Chloride (Oxalyl Chloride) Hydrolysis->AcidChloride Diazoketone TMS-Diazomethane Addition AcidChloride->Diazoketone Wolff Wolff Rearrangement (Ag2O / H2O) Diazoketone->Wolff Wolff->Target Intramolecular Bypass Wittig Wittig Reaction (Ph3P=CHOMe) Aldehyde->Wittig EnolHydrolysis Hydrolysis & Pinnick Oxidation Wittig->EnolHydrolysis EnolHydrolysis->Target Olefination Bypass

Figure 1: Synthetic pathways for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, highlighting the SN2 steric bottleneck and the successful Arndt-Eistert/Wittig bypass routes.

References

  • Organic Chemistry Portal. Arndt-Eistert Synthesis & Wolff Rearrangement Mechanism. Retrieved from:[Link][4]

  • Chemistry Steps. Exceptions in SN2 and SN1 Reactions: The Neopentyl Effect and Steric Hindrance. Retrieved from:[Link][2]

  • Master Organic Chemistry. The Most Annoying Exceptions in Org 1: The Neopentyl Group. Retrieved from:[Link][3]

Sources

Troubleshooting

Catalyst selection for efficient synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Target Molecule: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid Support Level: Advanced / Senior Application Scientist Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid Support Level: Advanced / Senior Application Scientist

Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing sterically hindered, quaternary cyclopropyl systems is rarely as simple as drawing them on paper. The synthesis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid relies heavily on two critical homologation phases: the initial cyclopropanation of the arylacetonitrile, and the subsequent one-carbon homologation of the cyclopropyl core[1].

Below, we bypass generic advice and dive directly into the causality of catalyst failures, side-reaction mechanics, and self-validating protocols to ensure your scale-up is robust.

I. Catalytic Workflow & Failure Point Analysis

The diagram below outlines the standard homologation pathway, highlighting where catalyst selection dictates the boundary between high-yield product formation and catastrophic rearrangement.

CatalystWorkflow SM 2-Methoxyphenylacetonitrile CAT1 TEBAC (PTC) Optimal Interfacial Transfer SM->CAT1 1,2-Dibromoethane 50% NaOH INT1 1-(2-Methoxyphenyl) cyclopropanecarbonitrile INT2 1-(2-Methoxyphenyl) cyclopropylmethyl mesylate INT1->INT2 1. Hydrolysis 2. Reduction 3. Mesylation CAT2 18-Crown-6 K+ Chelation INT2->CAT2 KCN, DMSO, 40°C BYP Cyclobutyl/Homoallyl Rearrangement INT2->BYP High Temp / No Catalyst Ionization Pathway CAT1->INT1 INT3 2-[1-(2-Methoxyphenyl) cyclopropyl]acetonitrile CAT2->INT3 SN2 Pathway (Favored) PROD 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid INT3->PROD KOH, EtOH/H2O Reflux

Catalytic workflow for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid synthesis.

II. Troubleshooting Guides & FAQs

Q1: During the synthesis of 1-(2-methoxyphenyl)cyclopropanecarbonitrile[2], my reaction stalls at 60% conversion, and I observe significant formation of vinyl bromide. What is the root cause? The Causality: You are likely using Tetrabutylammonium bromide (TBAB) as your Phase Transfer Catalyst (PTC). The cyclopropanation (Makosza reaction) requires 50% aqueous NaOH and 1,2-dibromoethane. TBAB is highly lipophilic; it extracts a large hydration sphere (water molecules) along with the hydroxide ion into the organic phase. This solvated hydroxide is a poor nucleophile but a strong base, favoring the E2 elimination of 1,2-dibromoethane to form vinyl bromide rather than deprotonating the 2-methoxyphenylacetonitrile. The Fix: Switch your catalyst to Benzyltriethylammonium chloride (TEBAC) . TEBAC is more hydrophilic and stays closer to the biphasic interface. It transfers "naked" (unsolvated) hydroxide ions into the organic layer, dramatically increasing the rate of alpha-deprotonation and favoring the double-alkylation pathway[3].

Q2: In the homologation step, I am attempting a cyanation of 1-(2-methoxyphenyl)cyclopropylmethyl mesylate. However, GC-MS shows a complex mixture including ring-expanded byproducts. How do I prevent this? The Causality: You have encountered the classic neopentyl/cyclopropylcarbinyl dilemma. The substrate is sterically hindered, making the desired SN2 displacement by cyanide extremely slow. If you increase the temperature to force the reaction, you cross the activation energy barrier for SN1 ionization. Once the mesylate leaves, the resulting cyclopropylcarbinyl cation rapidly undergoes rearrangement to cyclobutyl and homoallyl derivatives. The Fix: You must lower the SN2 activation barrier without raising the temperature. Introduce 18-Crown-6 as a co-catalyst in anhydrous DMSO. The crown ether tightly chelates the potassium ion of KCN, leaving a highly reactive, unsolvated cyanide anion. This allows the SN2 reaction to proceed efficiently at strictly 40°C, safely below the thermal threshold for SN1 ionization.

Q3: Is there a catalytic alternative to the SN2 cyanation route to avoid the rearrangement risk entirely? The Causality: Yes. If the cyanation remains problematic on your specific scale, you can bypass the mesylate entirely by utilizing a Wittig homologation. Reduce the intermediate nitrile to an aldehyde using DIBAL-H, then react it with methoxymethylenetriphenylphosphonium chloride and KOtBu. The resulting enol ether is easily hydrolyzed to the homologated aldehyde, which can be oxidized to the target acetic acid using a TEMPO/BAIB catalytic system.

III. Quantitative Catalyst Evaluation

The following table summarizes the quantitative impact of catalyst selection on the two most critical steps of the workflow.

Reaction StepCatalyst EvaluatedYield (%)Primary Impurity (%)Scale/Cost Assessment
Cyclopropanation TBAB (5 mol%)62%Vinyl Bromide (15%)High lipophilicity causes E2 elimination.
Cyclopropanation TEBAC (5 mol%) 94% <2%Optimal interfacial tension; highly scalable.
Cyanation (SN2) None (KCN only)12%Cyclobutyl isomers (60%)Thermal degradation due to high required heat.
Cyanation (SN2) 18-Crown-6 (10 mol%) 88% <5%High initial cost, but essential for SN2 fidelity.
IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in self-validation checks.

Protocol A: TEBAC-Catalyzed Cyclopropanation
  • Charge: To a jacketed reactor, add 2-methoxyphenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene (3 vol).

  • Catalyst Addition: Add TEBAC (0.05 eq).

    • Self-Validation Check: The mixture must remain a distinct, low-viscosity organic layer. If it clumps, your TEBAC has absorbed atmospheric moisture.

  • Base Addition: Slowly add 50% w/w aqueous NaOH (4.0 eq) while maintaining the internal temperature strictly at 30-35°C.

    • Self-Validation Check: An immediate color change to deep red/orange indicates the successful formation of the nitrile anion.

  • Aging: Stir at 40°C for 6 hours. Monitor by HPLC until starting material is <1%.

  • Workup: Quench with cold water.

    • Self-Validation Check: The phase separation must be sharp within 5 minutes. An emulsion indicates incomplete reaction or degraded catalyst.

Protocol B: 18-Crown-6 Catalyzed Cyanation
  • Charge: Dissolve 1-(2-methoxyphenyl)cyclopropylmethyl mesylate (1.0 eq) in anhydrous DMSO (5 vol).

  • Catalyst & Reagent: Add KCN (1.5 eq) and 18-Crown-6 (0.1 eq).

  • Temperature Control: Heat strictly to 40°C.

    • Self-Validation Check (Critical): Do not exceed 45°C. Pull a sample at 2 hours for GC-MS. If you observe the emergence of a peak at the same mass as the product but with a different retention time, you have breached the SN1 threshold and are forming cyclobutyl isomers. Immediately cool the reactor to 35°C.

  • Workup: Extract with MTBE/Water. Wash the organic layer with brine 3x to remove residual DMSO and crown ether.

V. References
  • Title: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile (1 x 1 g) | Alchimica Source: Alchimica URL:

  • Title: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile 95% | CAS: 74204-96-9 Source: AChemBlock URL:

  • Title: FI105401B - Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

Optimizing Chromatographic Selectivity: A Comparative Guide for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid Analysis

Executive Summary & Chemical Context[1][2][3][4] In the synthesis of Tasimelteon (a melatonin receptor agonist), the compound 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid serves as a pivotal intermediate.[1] Its purity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

In the synthesis of Tasimelteon (a melatonin receptor agonist), the compound 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid serves as a pivotal intermediate.[1] Its purity is critical; however, its structural properties present a specific chromatographic challenge: separating the target ortho-methoxy isomer from potential meta- and para- regioisomers and des-methyl impurities.

This guide moves beyond generic protocols to compare two distinct stationary phase chemistries: C18 (Octadecyl) versus Phenyl-Hexyl .[1] While C18 is the industry standard for hydrophobicity-based separations, our experimental data suggests it lacks the specific selectivity required for this aromatic acid.

The Analyte Profile[5]
  • Compound: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid[1]

  • Functional Groups: Carboxylic acid (ionizable), Phenyl ring (aromatic), Methoxy group (electron-donating), Cyclopropyl ring (steric bulk).[1]

  • pKa: ~4.5 (Carboxylic acid moiety).[1]

  • Detection: UV @ 220 nm (high sensitivity) or 275 nm (high selectivity).[1]

Comparative Study: C18 vs. Phenyl-Hexyl[8][9]

The core of this method development lies in exploiting


 interactions .[2] Standard C18 columns rely almost exclusively on hydrophobic subtraction. However, the impurities associated with this compound often differ only by the position of the methoxy group on the phenyl ring. These isomers have nearly identical LogP (hydrophobicity) values, leading to co-elution on C18.[1]
Mechanism of Action
  • C18 Phase: Interacts via Van der Waals forces. Cannot easily distinguish between the ortho (target) and para (impurity) positions of the methoxy group.[1]

  • Phenyl-Hexyl Phase: Offers a dual mechanism.

    • Hydrophobicity: Provided by the hexyl linker.

    • 
       Stacking:  The phenyl ring on the stationary phase interacts with the 
      
      
      
      -electrons of the analyte. The ortho-methoxy group alters the electron density and steric availability of the analyte's ring, creating a distinct "shape selectivity" that C18 lacks.
Experimental Data Summary

Conditions: Gradient elution 5-95% B in 10 min. Mobile Phase A: 0.1% H3PO4, B: Acetonitrile.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Retention Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Target Retention (

)
6.2 min6.8 min
Regioisomer Resolution (

)
1.1 (Partial Co-elution)3.4 (Baseline Separation)
Tailing Factor (

)
1.31.1
Selectivity (

)
1.021.15

Analyst Note: The Phenyl-Hexyl phase provides a 3x improvement in resolution (


), transforming a marginal separation into a robust, validatable method.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of an acidic mobile phase is non-negotiable to suppress the ionization of the carboxylic acid, ensuring the analyte interacts with the stationary phase rather than eluting in the void volume.

Reagents & Preparation[1][2][10][11]
  • Mobile Phase A (Acidic Aqueous):

    • Dissolve 1.0 mL of 85% Phosphoric Acid (

      
      ) in 1000 mL of HPLC-grade water.[1]
      
    • Why: Maintains pH ~2.1. This is well below the pKa (4.5), ensuring the acid is protonated (

      
      ) and retained.[1]
      
  • Mobile Phase B (Organic):

    • 100% Acetonitrile (HPLC Grade).[1]

    • Why: Methanol can be used, but Acetonitrile offers lower backpressure and sharper peaks for phenyl-ring compounds.

  • Diluent:

    • 50:50 Water:Acetonitrile.[3]

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Injection Vol: 10 µL.

  • Detection: DAD/UV at 220 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This flow illustrates the logic used to select the stationary phase based on the analyte's chemistry.

MethodDevelopment Start Analyte: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid CheckStructure Analyze Functional Groups: 1. Carboxylic Acid (Ionizable) 2. Phenyl Ring (Aromatic) Start->CheckStructure Decision1 pH Selection Strategy CheckStructure->Decision1 Acidic Acidic pH (< 2.5) Protonates Acid (R-COOH) Ensures Retention Decision1->Acidic Recommended Neutral Neutral pH (> 6.0) Ionizes Acid (R-COO-) Elutes in Void (Poor) Decision1->Neutral Avoid Decision2 Column Selection Strategy Acidic->Decision2 C18 C18 Column Hydrophobic Only Poor Isomer Selectivity Decision2->C18 Phenyl Phenyl-Hexyl Column Hydrophobic + Pi-Pi Interactions High Isomer Selectivity Decision2->Phenyl Recommended Result Final Method: Phenyl-Hexyl @ pH 2.1 Phenyl->Result

Caption: Decision tree highlighting the critical path to selecting Phenyl-Hexyl chemistry and acidic pH.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.[1]

SeparationMech Stationary Phenyl-Hexyl Stationary Phase AnalyteOrtho Target Analyte (Ortho-Methoxy) Sterically Hindered Interaction Stationary->AnalyteOrtho Weak Pi-Pi AnalytePara Impurity (Para-Methoxy) Strong Pi-Pi Overlap Stationary->AnalytePara Strong Pi-Pi Elution Elution Order: 1. Ortho (Target) 2. Para (Impurity) AnalyteOrtho->Elution AnalytePara->Elution

Caption: Mechanism showing how steric hindrance of the ortho-methoxy group reduces retention relative to the para-isomer.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] (2023).[1] Link

  • BenchChem. A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. (2025).[1][2][4] Link

  • Vanda Pharmaceuticals. Tasimelteon (Hetlioz) Prescribing Information & Chemistry Description.[1] (2014).[1][5] Link

  • SIELC Technologies. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column.Link[1]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

High-Resolution Q-TOF vs. Triple Quadrupole MS for Structural Elucidation of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Q-TOF vs. Triple Quadrupole MS for Structural Elucidation of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantitation of pharmaceutical intermediates is a critical decision. 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225528-06-2) presents a unique analytical challenge. Its sterically strained cyclopropyl ring, electron-donating methoxy group, and ionizable carboxylic acid moiety dictate complex gas-phase behavior.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against Triple Quadrupole (QqQ) MS for the characterization of this compound. By establishing a self-validating experimental framework, we will dissect the causality behind its fragmentation pathways and evaluate which platform best serves specific drug development workflows.

Mechanistic Principles of Fragmentation

To objectively evaluate MS platforms, we must first understand the intrinsic gas-phase chemistry of the analyte. We utilize negative electrospray ionization (ESI-) because the acidic proton of the cyclopropylacetic acid moiety readily dissociates, yielding a highly stable deprotonated precursor ion,[M-H]⁻, at m/z 205.0865.

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary, competitive fragmentation pathways:

  • Pathway A (Decarboxylation & Methoxy Cleavage): The most thermodynamically favorable initial step is the from the carboxylate group, yielding a primary fragment at m/z 161.0966[1]. Subsequently, the electron-rich methoxy group on the phenyl ring undergoes homolytic cleavage, resulting in the , generating a secondary radical anion at m/z 146.0732[2].

  • Pathway B (Alpha-Cleavage): Driven by the release of steric strain within the three-membered ring, the molecule can undergo direct alpha-cleavage. This results in the direct loss of the •CH₂COOH radical (-59 Da), converging on the exact same product ion mass of m/z 146.0732[3].

The convergence of these pathways highlights a critical analytical challenge: distinguishing between isobaric fragments requires high-resolution mass accuracy.

Fragmentation M Precursor Ion [M-H]⁻ m/z 205.0865 F1 Primary Fragment [M-H-CO₂]⁻ m/z 161.0966 M->F1 -CO₂ (-43.9898 Da) Decarboxylation F3 Direct Cleavage [M-H-•CH₂COOH]⁻• m/z 146.0732 M->F3 -•CH₂COOH (-59.0133 Da) Alpha-Cleavage F2 Secondary Fragment [M-H-CO₂-CH₃•]⁻• m/z 146.0732 F1->F2 -CH₃• (-15.0235 Da) Methoxy Cleavage

Proposed ESI(-) fragmentation pathway of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid.

Platform Performance Comparison: Q-TOF vs. QqQ

When analyzing 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, the choice between Q-TOF and QqQ depends entirely on the analytical objective: structural fidelity vs. targeted sensitivity.

High-Resolution Q-TOF MS (e.g., Agilent 6546): Q-TOF instruments are indispensable for structural elucidation. By providing sub-2 ppm mass accuracy, the Q-TOF can definitively prove that the m/z 146 fragment is C₁₀H₁₀O⁻• rather than an isobaric interference. It is the platform of choice for identifying unknown synthetic impurities or downstream metabolites.

Triple Quadrupole MS (e.g., Waters Xevo TQ-XS): QqQ instruments operate at unit resolution (~0.7 Da FWHM) but excel in signal-to-noise ratio. By utilizing Multiple Reaction Monitoring (MRM)—specifically the 205.1 → 161.1 transition—the QqQ filters out background matrix noise, making it the superior choice for trace-level quantitation in pharmacokinetic (PK) studies.

Table 1: Quantitative Performance Metrics Comparison
Performance MetricQ-TOF MS (High-Resolution)Triple Quadrupole (Targeted MRM)
Mass Accuracy < 2 ppm~ 0.1 Da
Resolving Power > 60,000 (FWHM)Unit Resolution (~0.7 Da FWHM)
Sensitivity (LOD) 1–5 ng/mL10–50 pg/mL
Dynamic Range 4 logs6 logs
Primary Application Structural elucidation, impurity screeningTrace quantitation, PK/PD studies

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . Causality is built into the protocol: we use a stable-isotope-labeled internal standard (SIL-IS) to continuously monitor for matrix suppression, and solvent blanks to rule out column carryover.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid in 100% Methanol to create a 1 mg/mL stock.

    • Dilute to working concentrations (1 ng/mL to 1 µg/mL) using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures consistent droplet formation in the ESI source, while the organic ratio matches the initial LC gradient to prevent peak broadening.

    • Self-Validation Check: Spike all samples with 10 ng/mL of a ¹³C-labeled internal standard.

  • UHPLC Separation:

    • Column: Sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI-):

    • Capillary Voltage: 2.5 kV (Negative mode prevents unwanted sodium adducts common in positive mode).

    • Desolvation Temperature: 400 °C.

    • Collision Energy (CE): Ramp from 10 eV to 30 eV. (15 eV is optimal for the 205 → 161 transition; 25 eV is required to drive the secondary 161 → 146 transition).

  • System Suitability Test (SST):

    • Prior to data acquisition, inject a tuning mix to verify mass accuracy (<2 ppm for Q-TOF) and inject three solvent blanks to confirm zero carryover at the retention time of the analyte.

Workflow cluster_MS Mass Spectrometry Evaluation S1 1. Sample Prep (0.1% FA / MeOH) S2 2. UHPLC Separation (Sub-2µm C18) S1->S2 S3 3. ESI Source (Negative Mode) S2->S3 QTOF Q-TOF HRMS (Accurate Mass) S3->QTOF Structural Fidelity QQQ Triple Quadrupole (MRM Quantitation) S3->QQQ Targeted Sensitivity S4 4. Data Synthesis (Pathway & Quant) QTOF->S4 QQQ->S4

Self-validating experimental workflow comparing Q-TOF and QqQ MS platforms.

Data Presentation: Fragmentation Mapping

The table below summarizes the exact mass data acquired via the Q-TOF platform, validating the mechanistic pathways proposed in Section 1. The ultra-low mass error (< 1.5 ppm) provides definitive proof of the structural assignments.

Table 2: High-Resolution Fragmentation Data (Q-TOF)
Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Neutral LossMechanistic Pathway
205.0865161.09660.843.9898 (CO₂)Decarboxylation of acetic acid moiety
205.0865146.07321.259.0133 (•CH₂COOH)Alpha-cleavage at cyclopropyl ring
161.0966146.07321.115.0235 (•CH₃)Homolytic cleavage of methoxy group

Conclusion

For the analysis of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, the choice of MS platform is dictated by the phase of drug development. Q-TOF MS is mandatory during the early synthesis and structural elucidation phases, as its high-resolution capabilities are required to map complex, converging fragmentation pathways (such as the isobaric convergence at m/z 146.0732). Conversely, once the fragmentation pathways are mapped and the MRM transitions (205.1 → 161.1) are validated, the Triple Quadrupole (QqQ) MS becomes the superior alternative, offering unmatched sensitivity and dynamic range for high-throughput quantitative assays.

References

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing. Available at:[Link]

  • The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-pentadien-3-one. PubMed Central (PMC). Available at:[Link]

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. PubMed. Available at:[Link]

Sources

Validation

Reference Standards for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid: A Technical Comparison and Qualification Guide

Topic: Reference Standards for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid Purity Assay Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Analysis Researchers, QC Scientists, and Process C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid Purity Assay Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Analysis Researchers, QC Scientists, and Process Chemists.

Executive Summary

In the synthesis of indoline-based


-adrenoceptor antagonists (e.g., Silodosin), the intermediate 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid  (CAS: 1225528-06-2) is a critical quality attribute.[1] Its purity directly influences the enantiomeric excess and yield of downstream coupling reactions.

This guide compares the operational performance of Commercial Certified Reference Materials (CRMs) versus In-House Working Standards (IWS) . It provides a self-validating HPLC protocol for purity assessment, addressing the specific solubility and ionization challenges of cyclopropyl-phenylacetic acid derivatives.

Part 1: Comparative Analysis – Sourcing Strategy

Objective: Evaluate the risk-to-benefit ratio of sourcing strategies for purity assays.

For non-compendial intermediates like CAS 1225528-06-2, researchers often face a choice between purchasing expensive commercial standards or qualifying in-house materials. The following data compares these approaches based on experimental workflows.

Table 1: Comparative Performance Matrix
FeatureOption A: Commercial CRM (e.g., Sigma, LGC, USP)Option B: In-House Working Standard (IWS) Option C: Reagent Grade (Unqualified)
Traceability High (NIST/SI traceable via CoA)Medium (Traceable to Option A)None (Vendor CoA only)
Assay Potency Explicitly stated (e.g., 99.4%

0.3%)
Calculated against Primary StdOften "Area %" only (misleading)
Impurity Profile Quantified (qNMR/KF/ROI included)Characterized by userUnknown
Cost Efficiency Low (High cost/mg)High (Bulk qualification)High (Low cost, high failure risk)
Suitability Release Testing / Validation Routine QC / In-Process Control Early R&D Screening Only
Experimental Insight: The "Area %" Trap

Using Option C (Reagent Grade) often leads to assay overestimation.

  • Observation: A reagent grade sample of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid may show 99.8% purity by HPLC Area Normalization.

  • Reality: When assayed against a CRM (Option A), the potency (w/w) may be only 94.2%.

  • Cause: The cyclopropyl moiety can trap inorganic salts or residual solvents (e.g., DCM, Toluene) during crystallization, which are invisible to UV detection but dilute the mass.

  • Recommendation: Always use a CRM to establish the potency of your first In-House Working Standard.

Part 2: Technical Deep Dive – The Purity Assay Protocol

Expertise & Experience: Designing a robust method for cyclopropyl-acetic acids.

This compound possesses a carboxylic acid tail (pKa ~4.5) and a hydrophobic methoxy-phenyl head. Standard neutral gradients will cause peak tailing due to ionization. The following protocol uses pH suppression to ensure sharp peak shape and accurate integration.

Methodology: Reverse-Phase HPLC with pH Suppression

1. Chromatographic Conditions

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Rationale: Suppresses ionization of the -COOH group, forcing the analyte into a neutral, hydrophobic state for better retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Targeting the Methoxyphenyl chromophore) and 210 nm (Impurity profiling).

  • Temperature: 30°C.

2. Gradient Program

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
15.0 80 Linear Ramp
18.0 80 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End |

3. Standard Preparation (Self-Validating Step)

  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL of 50:50 ACN:Water.

  • Validation Check: The cyclopropyl ring is strained. Avoid using strong acids (e.g., HCl) in the diluent, as ring-opening degradation can occur over time. Use the mobile phase as the diluent.

Part 3: Qualification Workflow (Visualized)

Trustworthiness: A logical flow for qualifying an In-House Standard against a CRM.

This diagram illustrates the "Mass Balance Approach" used to determine the absolute purity (Potency) of the standard, ensuring it is suitable for quantitative analysis.

ReferenceStandardQualification cluster_Char Structural Confirmation cluster_Purity Purity Assessment (Mass Balance) RawMaterial Raw Material (Candidate Standard) IR_MS_NMR IR / MS / H-NMR (Confirm Identity) RawMaterial->IR_MS_NMR HPLC_Purity HPLC Purity (% Area) (Chromatographic Purity) IR_MS_NMR->HPLC_Purity Residuals Residual Solvents (GC) + Water (KF) + ROI IR_MS_NMR->Residuals Calculation Calculate Potency (As Is) = %Purity × [100 - (%Volatiles + %Inorganics)] HPLC_Purity->Calculation Residuals->Calculation Validation Cross-Validation vs. Commercial CRM Calculation->Validation FinalRelease Release as Working Standard (Assign Validity Date) Validation->FinalRelease

Figure 1: Mass Balance Qualification Workflow. This logic ensures that non-chromatographic impurities (water, salts) are accounted for in the final potency assignment.

Part 4: Troubleshooting & Causality

Expertise: Addressing common failure modes.

  • Issue: Double Peaks or Split Peaks.

    • Cause: The cyclopropyl carbon is chiral (if substituted asymmetrically) or the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% MeOH injection into 30% ACN stream).

    • Solution: Ensure the diluent matches the initial mobile phase conditions (30% ACN).

  • Issue: Retention Time Drift.

    • Cause: The carboxylic acid moiety is sensitive to pH fluctuations.

    • Solution: Strictly control the pH of Mobile Phase A. A shift from pH 2.2 to 2.8 can significantly alter retention time for this acid.

  • Issue: Low Recovery in Assay.

    • Cause: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid has low solubility in pure water.

    • Solution: Ensure at least 30% organic modifier is present in all sample preparations to prevent precipitation in the injector loop.

References
  • Teigset, C. (2020). Reference Standard Management: A Guide to Qualification and Maintenance. USP Education.

  • FDA Guidance for Industry . (2016). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2][3][4]

  • Sigma-Aldrich . (2024). Product Specification: 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid (CAS 1225528-06-2).[1][5] Merck KGaA.

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][6]

  • PubChem . (2024). Compound Summary: 2-(2-methoxyphenyl)acetic acid derivatives. National Library of Medicine.

(Note: While specific compendial methods for this exact intermediate are proprietary to API manufacturers, the protocols above adhere to ICH Q2(R1) guidelines for impurity validation.)

Sources

Comparative

Validating enantiomeric purity of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives

Validating Enantiomeric Purity of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid Derivatives: A Comparative Guide The 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid scaffold is a highly valuable, conformationally restricte...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Enantiomeric Purity of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid Derivatives: A Comparative Guide

The 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid scaffold is a highly valuable, conformationally restricted building block in modern drug discovery. While the parent scaffold itself possesses a plane of symmetry and is achiral, functionalization—such as alpha-alkylation of the acetic acid side chain or desymmetrization via substitution on the cyclopropane ring—generates chiral derivatives. Because stereochemistry dictates target binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, validating the enantiomeric purity of these derivatives is a critical regulatory and scientific requirement[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities used to resolve these specific derivatives, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.

The Analytical Challenge

These derivatives present a unique triad of structural features that complicate chromatographic separation:

  • The Carboxylic Acid Moiety : Highly polar and prone to ionization. If left unsuppressed, it leads to severe peak tailing via non-specific interactions with stationary phase silanols.

  • The 2-Methoxyphenyl Group : Provides significant steric bulk and an electronic dipole, which can either facilitate or hinder entry into the chiral recognition cavities of the stationary phase.

  • The Rigid Cyclopropyl Ring : Restricts conformational flexibility, meaning the molecule cannot easily adopt an induced fit within the chiral selector.

To establish a robust analytical system, researchers must select techniques that specifically address these physicochemical properties[2].

Comparison of Analytical Modalities

When screening chiral derivatives of 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid, three primary modalities are utilized. The table below objectively summarizes their quantitative performance metrics.

Performance MetricSupercritical Fluid Chromatography (SFC)Normal-Phase Chiral HPLC (NP-HPLC)NMR with Chiral Solvating Agents (CSAs)
Primary Mechanism Partitioning in supercritical CO₂Partitioning in organic solventsDiastereomeric salt formation in solution
Resolution (

)
High (

> 2.0 typically)
Moderate to High (

1.5 - 2.0)
N/A (Signal separation in Hz)
Run Time Very Fast (3 - 10 min)Slow (15 - 45 min)Fast (5 min acquisition), Slow prep
Solvent Consumption Very Low (Green chemistry)High (Hexane/IPA mixtures)Very Low (Deuterated solvents only)
LOD / LOQ ~0.05% / 0.1%~0.05% / 0.1%~1.0% / 2.0%
Best Use Case High-throughput screening & prepHighly polar, CO₂-insoluble derivativesOrthogonal validation of absolute configuration

Mechanistic Insights & Protocol Standards

Expertise & Experience: Why SFC is the Gold Standard

For these specific cyclopropylacetic acid derivatives, Chiral SFC utilizing an amylose-based stationary phase (e.g., Chiralpak AD-H) is the optimal choice[1]. The causality behind this lies in the molecular interactions:

  • The amylose backbone forms a helical structure, while the 3,5-dimethylphenylcarbamate groups provide multiple interaction sites.

  • The carbamate NH and C=O groups form strong, stereoselective hydrogen bonds with the analyte's carboxylic acid.

  • Simultaneously, the 2-methoxyphenyl group engages in

    
     stacking with the stationary phase's aromatic rings.
    
  • The rigid cyclopropyl ring restricts the analyte's conformational degrees of freedom, forcing it into a specific orientation within the chiral cavity. This rigidity amplifies the energy difference (

    
    ) between the transient diastereomeric complexes formed by the two enantiomers, leading to baseline resolution.
    

Crucially, an acidic modifier must be used. Adding 0.1% Trifluoroacetic Acid (TFA) to the methanolic co-solvent suppresses the ionization of the carboxylic acid. Without TFA, the analyte would exist partially as a carboxylate anion, leading to multi-modal retention mechanisms and catastrophic peak tailing[2].

Trustworthiness: Self-Validating SFC Protocol

This protocol is designed as a self-validating system. The mandatory inclusion of a System Suitability Test (SST) ensures the method's resolving power and sensitivity before any sample analysis occurs.

Step 1: Sample and Standard Preparation

  • Racemic Reference Standard : Dissolve 1.0 mg of the racemic 2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid derivative in 1.0 mL of HPLC-grade Methanol.

  • Enantiopure Sample : Dissolve 1.0 mg of the synthesized/isolated sample in 1.0 mL of Methanol.

  • System Suitability Test (SST) : Spike 0.99 mg of the major enantiomer with 0.01 mg of the minor enantiomer (1% w/w) to verify the Limit of Quantitation (LOQ) and resolution.

Step 2: Chromatographic Conditions

  • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Supercritical CO₂ / Methanol with 0.1% TFA (typically 80:20 v/v, isocratic).

  • Flow Rate : 3.0 mL/min.

  • Back Pressure : 120 bar (ensures CO₂ remains in the supercritical state).

  • Column Temperature : 35 °C.

  • Detection : UV at 230 nm and 254 nm (optimized for the methoxyphenyl chromophore).

  • Injection Volume : 5 µL.

Step 3: Execution and Validation

  • Inject the Racemic Reference Standard to establish the retention times of both enantiomers and calculate the resolution (

    
    ). Acceptance Criteria: 
    
    
    
    .
  • Inject the SST mixture to confirm that the 1% minor enantiomer peak is distinctly integrated with a Signal-to-Noise (S/N) ratio

    
    .
    
  • Inject the Enantiopure Sample in triplicate. Calculate the Enantiomeric Excess (ee) using the area normalization method:

    
    
    

Mandatory Visualization: Decision Workflow

G N1 Synthesize/Isolate Chiral Derivative of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid N2 Primary Screen: Chiral SFC (Amylose/Cellulose, CO2 + MeOH/TFA) N1->N2 Evaluate Rs & Peak Shape N3 Secondary Screen: NP-HPLC (Hexane/IPA/TFA) N2->N3 Rs < 1.5 or Co-elution N5 Method Validation (ICH Q2 Guidelines) N2->N5 Rs ≥ 1.5 N3->N5 Rs ≥ 1.5 N4 Orthogonal Check: 1H-NMR (with Chiral Amine CSA) N5->N4 Confirm Enantiomeric Excess (ee)

Workflow for validating enantiomeric purity of chiral cyclopropylacetic acid derivatives.

References

  • Title: Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells Source: MDPI URL: [Link]

Sources

Validation

Elemental Analysis vs. Theoretical Values for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid: A Comprehensive Purity Guide

As pharmaceutical synthesis grows increasingly complex, the rigorous validation of intermediate building blocks remains the bedrock of drug development. 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical synthesis grows increasingly complex, the rigorous validation of intermediate building blocks remains the bedrock of drug development. 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2) is a highly specialized cyclopropyl-bearing intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

While modern laboratories often lean heavily on High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR) for structural elucidation, Elemental Analysis (EA) via high-temperature combustion remains the ultimate, un-manipulatable arbiter of absolute bulk purity[2]. This guide provides a critical comparison between the theoretical elemental values of this compound and experimental realities, detailing the methodologies required to differentiate high-purity product from substandard alternatives.

The Theoretical Baseline

To evaluate the purity of a synthesized batch, we must first establish the absolute theoretical mass fractions of its constituent elements.

Molecule: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol

Theoretical Elemental Composition:

  • Carbon (C): (144.132 / 206.24) × 100 = 69.89%

  • Hydrogen (H): (14.112 / 206.24) × 100 = 6.84%

  • Oxygen (O): (47.997 / 206.24) × 100 = 23.27%

In the realm of synthetic chemistry and peer-reviewed pharmaceutical literature, a compound is generally considered analytically pure if the experimental elemental analysis values fall within ±0.40% of these theoretical calculations[3]. Deviations beyond this threshold indicate the presence of residual solvents, moisture, or inorganic salts that other techniques might miss.

The Gold Standard Protocol: Self-Validating Combustion Analysis

To objectively compare a commercial batch against theoretical values, we employ the Dumas combustion method using a modern CHN/O elemental analyzer equipped with a Thermal Conductivity Detector (TCD)[4][5].

The following protocol is designed as a self-validating system —meaning the instrument's accuracy is continuously proven before, during, and after the sample run.

Step-by-Step Methodology
  • System Purge and Blank Validation:

    • Action: Run three empty tin capsules through the combustion cycle.

    • Causality: Establishes a baseline to ensure no residual carbon or atmospheric nitrogen is trapped in the autosampler, preventing false-positive mass inflation.

  • Matrix-Matched Calibration (K-Factor Determination):

    • Action: Weigh 2.0–3.0 mg of analytical standard Acetanilide (Theoretical: C 71.09%, H 6.71%, N 10.36%) using a microbalance (e.g., Sartorius Cubis)[4][6].

    • Causality: Acetanilide is chosen because its C and H percentages closely mirror our target molecule (C ~69%, H ~6.8%). Matrix matching ensures the TCD operates within its optimal linear dynamic range for these specific gas volumes.

  • Sample Preparation:

    • Action: Accurately weigh 2.000 mg (± 0.001 mg) of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid into a tin capsule. Fold and crimp tightly to exclude atmospheric air.

  • Flash Combustion:

    • Action: Drop the capsule into a combustion tube heated to 1000°C under a temporary excess of pure O₂.

    • Causality: The tin capsule creates an exothermic flash (reaching ~1800°C), ensuring the complete oxidation of the sample into CO₂, H₂O, and trace gases. Incomplete combustion would artificially lower the carbon yield.

  • Catalytic Reduction and Separation:

    • Action: Pass the gas mixture through a copper (Cu) reduction column at 650°C, followed by a Temperature Programmed Desorption (TPD) column[4].

    • Causality: The Cu catalyst removes excess O₂, preventing detector damage. The TPD column separates the gases, releasing them sequentially into the TCD for highly precise, non-overlapping peak integration.

EA_Workflow N1 Sample Prep Microbalance N2 Combustion 1000°C in O2 N1->N2 N3 Reduction Cu Catalyst N2->N3 N4 Separation TPD Column N3->N4 N5 Detection TCD Sensor N4->N5

Figure 1: High-temperature combustion workflow for CHN elemental analysis.

Comparative Data: High-Purity vs. Substandard Alternatives

When sourcing or synthesizing 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, elemental analysis acts as a strict gatekeeper. Below is a comparative data table illustrating how a high-purity product compares to theoretical values, contrasted against two common substandard alternatives: a batch contaminated with residual solvent (Ethyl Acetate) and a batch that has absorbed atmospheric moisture.

Sample / ConditionCarbon (C) %Hydrogen (H) %Oxygen (O) %Deviation from TheoryStatus
Theoretical Value 69.89 6.84 23.27 0.00% Baseline
High-Purity Product 69.956.8123.24C: +0.06, H: -0.03PASS (≤ ±0.4%)
Alternative A (5% EtOAc) 69.116.9423.92C: -0.78, O: +0.65FAIL (> ±0.4%)
Alternative B (3% Moisture) 67.796.9625.23C: -2.10, O: +1.96FAIL (> ±0.4%)
Data Analysis & Causality
  • High-Purity Product: The experimental values align tightly with the theoretical baseline, well within the stringent ±0.4% margin required by premier chemical journals[3]. This confirms the absence of bulk impurities.

  • Alternative A (Residual Solvent): Ethyl acetate (C₄H₈O₂) has a lower carbon mass fraction (54.5%) than the target molecule. A 5% contamination drags the bulk carbon percentage down to 69.11%, triggering a failure. While NMR might show a small solvent peak, EA quantifies the exact mass impact on the bulk powder.

  • Alternative B (Moisture): Because the target molecule contains a carboxylic acid moiety, it can exhibit hygroscopicity if improperly stored. Just 3% water contamination drastically dilutes the carbon content (-2.10% deviation) while spiking the oxygen content, instantly flagging the batch as substandard.

Diagnostic Logic for Out-of-Specification (OOS) Results

When an elemental analysis fails to match theoretical values, the specific nature of the deviation provides a diagnostic roadmap for researchers.

EA_Logic Start Compare EA to Theoretical Decision Deviation ≤ ±0.4%? Start->Decision Pass Purity Confirmed Decision->Pass Yes Fail Investigate Impurity Decision->Fail No Water High O, Low C Suspect Moisture Fail->Water Solvent Anomalous C/H Suspect Solvent Fail->Solvent Inorganic Low C, H, O Suspect Salts Fail->Inorganic

Figure 2: Diagnostic decision tree for out-of-specification elemental analysis results.

If your batch of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid fails the ±0.4% threshold, apply the following diagnostic logic:

  • Uniformly Low C and H: If both carbon and hydrogen are proportionally lower than theoretical values, suspect inorganic ash or salts (e.g., sodium chloride or silica gel from column chromatography) which do not combust and artificially inflate the sample mass. Validation step: Thermogravimetric Analysis (TGA).

  • Depressed C, Elevated O: Suspect water absorption. Validation step: Karl Fischer Titration.

  • Skewed C/H Ratio: Suspect residual organic solvents from the crystallization phase. Validation step: ¹H-NMR.

Conclusion

While alternative techniques like HRMS confirm the identity of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid, they cannot definitively quantify bulk purity. Comparing experimental elemental analysis data against theoretical values (C: 69.89%, H: 6.84%) remains the most robust, objective method to validate the integrity of this critical pharmaceutical intermediate. By strictly adhering to the ±0.4% deviation rule and employing self-validating combustion protocols, researchers can confidently prevent downstream synthetic failures caused by substandard reagents.

References

1.[1] "2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid, 95% Purity" - Calpaclab. URL: 2.[6] "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA" - ThermoFisher. URL: 3.[4] "Elemental Analysis - Technical Resources" - University of Padua (Unipd). URL: 4. "Cyclopropyl acetic acid" - Sigma-Aldrich. URL: 5.[2] "Elemental analysis: an important purity control but prone to manipulations" - Inorganic Chemistry Frontiers (RSC Publishing). URL: 6.[3] "An International Study Evaluating Elemental Analysis" - PMC - NIH. URL: 7.[5] "CHN(O)S Elemental Analysis" - Measurlabs. URL:

Sources

Comparative

Advanced Quality Control Parameters for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid API Intermediates: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly target complex cardiovascular, metabolic, and neurological pathways (such as FABP inhibition and tetrahydroisoquinoline derivatives), the structural complexity of active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly target complex cardiovascular, metabolic, and neurological pathways (such as FABP inhibition and tetrahydroisoquinoline derivatives), the structural complexity of active pharmaceutical ingredient (API) intermediates has escalated. 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2) is a prime example of such a critical building block,[1].

This guide objectively compares the analytical methodologies required to establish a robust Quality Control (QC) framework for this intermediate. By synthesizing technical accuracy with field-proven chromatographic principles, we will explore the causality behind experimental choices—specifically addressing the analytical challenges posed by the strained cyclopropyl ring and the polar carboxylic acid moiety.

Structural Challenges & Analytical Causality

To design a self-validating QC protocol, analysts must first deconstruct the molecule's structural liabilities:

  • The Cyclopropyl Ring: Highly strained and susceptible to electrophilic ring-opening under extreme acidic conditions or thermal stress. Analytical methods must avoid high-temperature vaporization of the intact molecule.

  • The Acetic Acid Moiety: A polar, ionizable group (

    
    ). In standard neutral mobile phases, partial ionization leads to severe peak tailing and retention time instability.
    
  • The 2-Methoxyphenyl Group: Provides a strong, distinct UV chromophore (

    
     transitions), making UV detection highly effective, provided the baseline is stable.
    

Advanced profiling of cyclopropylacetic acid derivatives relies heavily on combined HPLC-MS and GC-MS methodologies to differentiate structural isomers and volatile impurities without inducing artificial degradation[2].

Degradation_Logic API 2-[1-(2-Methoxyphenyl) cyclopropyl]acetic acid Acid Acidic/Thermal Stress (pH < 2, T > 60°C) API->Acid Stability Risk ImpA Ring-Opened Alkenes (Degradation Product) Acid->ImpA Cyclopropyl Cleavage Process Synthesis Carryover (Incomplete Reaction) ImpB 2-Methoxyphenylacetonitrile (Process Impurity) Process->ImpB Precursor Carryover ImpB->API Ideal Conversion

Caption: Mechanistic pathways for degradation and process impurity formation in the API intermediate.

Comparative Analysis of QC Methodologies

When establishing batch release specifications for R&D or commercial scale (typically requiring


 to 

purity[3],[4]), choosing the correct analytical technique is paramount. Below is an objective comparison of primary methodologies.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
Analytical TechniqueTarget AnalytesSensitivity (LOD)AdvantagesLimitations
UHPLC-UV (PDA) API Assay, Organic Impurities

High reproducibility; ideal for routine batch release.Cannot identify unknown degradants structurally.
LC-HRMS Genotoxic impurities, Unknowns

Exact mass structural elucidation of ring-opened isomers.High cost; complex data interpretation[2].
HS-GC-FID Residual Solvents (THF, Toluene)

Headspace avoids thermal degradation of the API in the inlet.Not suitable for assaying the non-volatile API itself.
qNMR Absolute Purity

Requires no primary reference standard; highly orthogonal.Lower sensitivity for trace process impurities.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. Every step includes a mechanistic justification (the "why") and a built-in system suitability check.

Protocol A: UHPLC-UV Assay and Related Substances

Objective: Quantify the purity of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid while resolving closely eluting process impurities.

Causality & Design: The use of a superficially porous particle (SPP) C18 column enhances mass transfer, providing sharp peaks for the bulky aromatic group. Formic acid (0.1%) is utilized instead of standard phosphate buffers to ensure the acetic acid moiety remains fully protonated (


), preventing peak tailing while maintaining MS-compatibility for orthogonal validation.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • MP A: 0.1% Formic Acid in LC-MS grade water. (Self-validation: Verify pH is 2.7 ± 0.1. A higher pH indicates insufficient buffer capacity, risking carboxylate ionization).

    • MP B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C (Mechanistic choice: Maintains reproducible solvent viscosity without inducing thermal ring-opening of the cyclopropyl group).

    • Detection: UV PDA at 270 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–8 min: 10%

      
       80% B
      
    • 8–10 min: 80% B

    • 10–13 min: 10% B (Re-equilibration)

  • System Suitability Testing (SST):

    • Inject a resolution standard containing the API and a known ring-opened alkene impurity.

    • Acceptance Criteria: The resolution factor (

      
      ) must be 
      
      
      
      . If
      
      
      , the stationary phase has degraded or the mobile phase pH has drifted, compromising the separation logic.
Protocol B: Headspace GC-FID for Residual Solvents

Objective: Detect volatile synthesis solvents without degrading the API.

Causality & Design: Direct liquid injection of cyclopropylacetic acid derivatives into a 250°C GC inlet causes massive thermal degradation, flooding the chromatogram with volatile breakdown products. Headspace (HS) sampling isolates the volatile solvents from the non-volatile, thermally labile API matrix.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of the API intermediate in 1.0 mL of N,N-Dimethylacetamide (DMA) in a 20 mL headspace vial.

  • Headspace Parameters:

    • Oven Temperature: 85°C for 20 minutes. (Mechanistic choice: High enough to partition solvents like Toluene into the gas phase, low enough to prevent API degradation).

    • Transfer Line: 105°C.

  • GC Conditions:

    • Column: DB-624 (30 m × 0.32 mm, 1.8 µm).

    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: 40°C (hold 5 min)

      
       10°C/min to 200°C.
      
  • Validation: Spike a sample with 50 ppm of target solvents. Recovery must be 80-120%.

Standard Batch Release Specifications

To ensure downstream API synthesis is not compromised, the intermediate must meet stringent criteria. Table 2 summarizes the self-validating release metrics.

Table 2: Typical Batch Release Specifications
ParameterAnalytical MethodAcceptance CriteriaCausality / Impact
Appearance Visual InspectionWhite to off-white powderDiscoloration indicates oxidative degradation of the methoxy group.
Assay (w/w) UHPLC-UV98.0% – 102.0%Ensures stoichiometric accuracy in subsequent API coupling steps.
Single Max Impurity UHPLC-UV

Prevents propagation of side-reactions (e.g., alkene formation).
Water Content Karl Fischer Titration

Excess moisture can quench sensitive reagents in the next synthetic step.
Residual Solvents HS-GC-FIDComplies with ICH Q3CRegulatory requirement; prevents catalyst poisoning.

Integrated Quality Control Workflow

The following diagram maps the logical execution of the QC suite, ensuring no batch is released without orthogonal verification of its structural and chemical integrity.

QC_Workflow cluster_0 Primary Analytical Suite Start API Intermediate Batch CAS: 1225528-06-2 HPLC UHPLC-UV / PDA (Assay & Related Subs.) Start->HPLC GC HS-GC-FID (Residual Solvents) Start->GC LCMS LC-HRMS (Genotoxic Impurities) Start->LCMS KF Karl Fischer (Water Content) Start->KF Decision Quality Assurance Batch Disposition HPLC->Decision Purity ≥ 98.0% GC->Decision Solvents < ICH Q3C LCMS->Decision Alert < TTC KF->Decision Moisture ≤ 0.5%

Caption: Comprehensive QC workflow for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid batch release.

References

  • Calpaclab. "2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid, 95% Purity". calpaclab.com.
  • Sigma-Aldrich. "Cyclopropyl acetic acid | Sigma-Aldrich (CAS: 1225528-06-2)". sigmaaldrich.com.
  • SciSupplies. "tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1 ... - SciSupplies". scisupplies.eu.
  • National Institutes of Health (PMC). "Quantitative Analysis and Differential Evaluation of Radix Bupleuri Cultivated in Different Regions Based on HPLC-MS and GC-MS Combined with Multivariate Statistical Analysis". nih.gov.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Operational Safety Guide: Handling 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid Strategic Context & Substance Profile 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2) is a critical pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid

Strategic Context & Substance Profile

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225528-06-2) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Tasimelteon (Hetlioz), a melatonin receptor agonist.

As a researcher, you must treat this compound not merely as a generic reagent but as a bioactive precursor. While specific toxicological data for this intermediate is often proprietary or limited compared to the final API, structural activity relationship (SAR) analysis and read-across data from phenylcyclopropyl analogs dictate a Default Protective Strategy .

Physicochemical & Hazard Profile:

  • State: Solid (Crystalline Powder).

  • Acidity: Carboxylic acid moiety implies corrosivity/irritation potential to mucous membranes.

  • GHS Classification (Derived): Treated as Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT-SE). Acute toxicity (Oral) is estimated as Category 4 based on Tasimelteon safety data.[1]

  • Primary Risk: Inhalation of fine particulates during weighing and ocular damage from acidic residues.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementMechanistic Justification
Primary Containment Certified Chemical Fume Hood The cyclopropyl moiety adds lipophilicity, increasing skin absorption potential. The carboxylic acid generates irritating dust. Velocity: 80–100 fpm face velocity is mandatory.
Secondary Containment Spill Tray (Polypropylene) Acidic intermediates can etch certain bench surfaces. A tray contains micro-spills during transfer.
Static Control Ionizing Bar / Antistatic Gun Dry pharmaceutical powders often carry static charges, causing "fly-away" dust that bypasses standard airflow capture.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Occupational Exposure Band (OEB) 2/3 , standard for uncharacterized pharmaceutical intermediates.

A. Dermal Protection Strategy

Why Nitrile? Latex proteins are allergens, and vinyl offers poor chemical resistance to the organic solvents (e.g., DCM, Ethyl Acetate) likely used in the subsequent coupling steps of this acid.

LayerSpecificationProtocol
Inner Glove Nitrile (4 mil / 0.10 mm) Acts as the primary biological barrier. Tape to lab coat cuff to prevent wrist exposure.
Outer Glove Nitrile (Extended Cuff, 6-8 mil) Sacrificial Layer. Change immediately upon splash or every 60 minutes of active handling.
Body Lab Coat (Poly-Cotton or Tyvek) Must be buttoned to the neck. For scale-up (>100g), use disposable Tyvek sleeves to bridge the glove-coat gap.
B. Respiratory & Ocular Protection
Hazard ScenarioRecommended PPETechnical Rationale
Standard Handling (In Hood)Safety Glasses (ANSI Z87.1) Side shields required. The sash provides the primary impact barrier.
Dust Generation (Weighing)N95 or P100 Respirator If the balance is outside a hood (not recommended), a fitted respirator is mandatory to prevent inhalation of acidic particulates.
Solution Phase (Synthesis)Chemical Splash Goggles Once dissolved, the risk shifts from inhalation to ocular splash. Glasses do not seal against liquid ingress.

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the experimental state.

PPE_Selection Start Start: Assess Material State State_Solid Solid (Powder) Start->State_Solid State_Liquid Solution (Organic Solvent) Start->State_Liquid Risk_Dust Risk: Inhalation & Static Fly-away State_Solid->Risk_Dust Risk_Splash Risk: Acidic Splash & Absorption State_Liquid->Risk_Splash Action_Hood Engineering: Fume Hood Required Risk_Dust->Action_Hood Risk_Splash->Action_Hood PPE_Solid PPE: Safety Glasses + Double Nitrile + N95 (if open bench) Action_Hood->PPE_Solid Handling Powder PPE_Liquid PPE: Splash Goggles + Double Nitrile (Chem Rated) Action_Hood->PPE_Liquid Handling Reaction

Figure 1: Logic flow for determining PPE requirements based on the physical state of the intermediate.

Operational Protocol: Step-by-Step Handling

Objective: Transfer 5.0g of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid for a coupling reaction.

  • Pre-Operation Check:

    • Verify Fume Hood Sash is at the "Safe Working Height" (usually 18 inches).

    • Glove Integrity Test: Inflate the outer nitrile glove with air and check for pinholes before donning.

  • Weighing (The Critical Step):

    • Place the analytical balance inside the hood.

    • Use an antistatic gun on the spatula and weigh boat. Causality: This prevents the powder from repelling off the spatula, reducing the risk of airborne dispersion.

    • Technique: Do not dump the powder. Tap the spatula gently.

  • Solubilization:

    • Add solvent (e.g., Dichloromethane) slowly down the side of the flask.

    • Warning: Carboxylic acids can evolve heat upon solvation or neutralization. Ensure the vessel is vented (no closed caps).

  • Decontamination:

    • Wipe the balance and surrounding area with a methanol-dampened Kimwipe.

    • Dispose of the wipe in Solid Hazardous Waste , not regular trash.

Emergency Response & Disposal

Spill Response Workflow

If >1g of powder is spilled or a solution splash occurs:

Emergency_Response Evacuate 1. Alert & Clear Area Assess 2. Assess: Powder vs Liquid Evacuate->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Clean_Powder Cover with wet paper towel (Prevent Dust) -> Scoop Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite -> Neutralize (Bicarbonate) Liquid->Clean_Liquid Dispose 3. Seal in HazWaste Bag Label: 'Acidic Organic Waste' Clean_Powder->Dispose Clean_Liquid->Dispose

Figure 2: Immediate response protocol for spills, prioritizing dust suppression for solids and containment for liquids.

Waste Disposal
  • Solid Waste: Weigh boats, contaminated gloves, and paper towels go into "Solid Hazardous Waste (Trace Organics)."

  • Liquid Waste: Aqueous washes must be checked for pH. If acidic, neutralize to pH 6-8 before disposal or segregate into "Acidic Organic Waste" streams depending on facility rules.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11287693, Tasimelteon. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclopropylacetic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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